molecular formula C16H14O4 B191598 Isomedicarpin CAS No. 74560-05-7

Isomedicarpin

Cat. No.: B191598
CAS No.: 74560-05-7
M. Wt: 270.28 g/mol
InChI Key: YHZDBBUEVZEOIY-UHFFFAOYSA-N
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Description

Isomedicarpin has been reported in Psophocarpus tetragonolobus with data available.

Properties

IUPAC Name

3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZDBBUEVZEOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isomedicarpin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74560-05-7
Record name Isomedicarpin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

106 °C
Record name Isomedicarpin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isomedicarpin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomedicarpin is a naturally occurring pterocarpan, a class of isoflavonoids known for their biological activities, particularly as phytoalexins in plant defense mechanisms. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties. Detailed experimental protocols for its isolation and characterization, where available in public literature, are also presented. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical significance of this compound.

Chemical Structure and Properties

This compound is a pterocarpan with the systematic IUPAC name (6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-9-ol.[1] Its chemical structure is characterized by a tetracyclic ring system, which forms the core of the pterocarpan skeleton.

The molecular formula of this compound is C₁₆H₁₄O₄, and it has a monoisotopic mass of 270.08920892 Da.[1] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₄PubChem CID: 13803637[1]
Molecular Weight270.28 g/mol PubChem CID: 13803637[1]
Monoisotopic Mass270.08920892 DaPubChem CID: 13803637[1]
IUPAC Name(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-9-olPubChem CID: 13803637[1]
Melting Point106 °CFooDB: FDB011329[2]
Optical Rotation [α]D-201° (c=1, CHCl₃)FooDB: FDB011329[2]
XLogP32.6PubChem CID: 13803637[1]
Topological Polar Surface Area47.9 ŲPubChem CID: 13803637[1]

Mandatory Visualization 1: Chemical Structure of this compound

Isomedicarpin_Structure cluster_rings C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 OCH3 OCH₃ C3->OCH3 C4a C C4->C4a C11b C C4a->C11b O5 O C4a->O5 C11b->C1 C6 CH₂ O5->C6 C6a CH C6->C6a C6a->C11b C11a CH C6a->C11a H_6a H C6a->H_6a C7 C C1b C C7->C1b C8 C C8->C7 C9 C C9->C8 OH OH C9->OH C10 C C10->C9 O11 O C11a->O11 H_11a H C11a->H_11a C1a C O11->C1a C1a->C10 C1a->C1b C1b->C11b n1 1 n2 2 n3 3 n4 4 n4a 4a n11b 11b n5 5 n6 6 n6a 6a n7 7 n8 8 n9 9 n10 10 n11a 11a n11 11

Caption: 2D chemical structure of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueData TypeObserved/Predicted ValuesSource
Mass Spectrometry (MS)Predicted GC-MS (70eV, Positive)splash10-00b9-3879000000-0be6eb4b84c0bd40d893FooDB: FDB011329[2]
Mass Spectrometry (MS)Predicted LC-MS/MS (10V, Positive)splash10-00di-0090000000-ab6a6c15ea431ece41a6FooDB: FDB011329[2]
¹H NMRPredicted Chemical Shifts (ppm)Not available in searched literature.-
¹³C NMRPredicted Chemical Shifts (ppm)Not available in searched literature.-

Note: Detailed, experimentally verified ¹H and ¹³C NMR peak assignments with coupling constants are not available in the currently searched literature. Researchers are advised to perform their own spectroscopic analysis for confirmation.

Experimental Protocols

Isolation of this compound

This compound is a known phytoalexin, often isolated from leguminous plants upon fungal infection. A general protocol for the isolation of phytoalexins from plant tissue is outlined below. It should be noted that specific optimization may be required depending on the plant source and the concentration of the target compound.

Experimental Workflow: Isolation of Phytoalexins

Isolation_Workflow start Plant Material (e.g., Trifolium spp. leaves) Inoculated with fungus (e.g., Phoma spp.) extraction Extraction with Ethanol or Methanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate-Water) concentration->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 Organic Phase chromatography2 Preparative TLC or HPLC chromatography1->chromatography2 Fraction containing this compound crystallization Crystallization chromatography2->crystallization final_product Pure this compound crystallization->final_product Phytoalexin_Response pathogen Fungal Pathogen plant_cell Plant Cell pathogen->plant_cell Infection inhibition Inhibition of Fungal Growth pathogen->inhibition receptor Receptor Recognition plant_cell->receptor signal_transduction Signal Transduction Cascade (e.g., Salicylic Acid Pathway) receptor->signal_transduction gene_expression Activation of Defense Genes signal_transduction->gene_expression biosynthesis Biosynthesis of Phytoalexins gene_expression->biosynthesis This compound This compound Accumulation biosynthesis->this compound This compound->inhibition

References

Isomedicarpin: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomedicarpin, a pterocarpan isoflavonoid, is a plant-derived secondary metabolite recognized for its role as a phytoalexin. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and a summary of its biological activities. Detailed experimental protocols for its induction and isolation are presented, along with an exploration of its biosynthetic pathway. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic application of this compound.

Discovery of this compound

This compound was first reported in 1991 by Ingham and colleagues as a phytoalexin.[1] Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to pathogenic microorganisms. The initial discovery was made during a study of the isoflavonoid phytoalexins produced by various species of the genus Erythrina upon inoculation with the fungus Helminthosporium carbonum.[1][2] This induction of this compound synthesis in response to fungal challenge highlights its role in plant defense mechanisms.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Leguminosae (Fabaceae) family. The principal sources are:

  • Erythrina species: The genus Erythrina, commonly known as coral trees, is the primary source from which this compound was first isolated.[1][2] Its production is induced in the leaflets of these plants upon fungal infection.

  • Maackia amurensis: The heartwood of this tree, native to East Asia, has also been identified as a source of this compound.[1]

While these sources have been identified, comprehensive quantitative analyses of this compound content across different plant tissues and species are currently lacking in the scientific literature.

Experimental Protocols

The following sections detail the methodologies for the induction and isolation of this compound, based on the foundational work with Erythrina species.

Induction of this compound Synthesis (Phytoalexin Elicitation)

This protocol describes the elicitation of this compound in plant tissues through fungal inoculation.

Objective: To induce the synthesis of this compound in Erythrina leaflets.

Materials:

  • Healthy, detached leaflets of Erythrina species.

  • Spore suspension of Helminthosporium carbonum in sterile distilled water.

  • Sterile distilled water (for control).

  • Moist chambers (e.g., petri dishes with moistened filter paper).

  • Incubator.

Procedure:

  • Surface sterilize the Erythrina leaflets.

  • Apply droplets of the H. carbonum spore suspension to the adaxial surface of the leaflets.

  • As a control, apply droplets of sterile distilled water to a separate set of leaflets.

  • Place the leaflets in moist chambers to maintain high humidity.

  • Incubate the chambers in the dark at a suitable temperature (e.g., 25°C) for 48-72 hours.

  • After incubation, collect the diffusate from the droplets and the leaflet tissue for extraction.

experimental_workflow_induction cluster_preparation Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_extraction Extraction Leaflets Erythrina Leaflets Inoculation Apply Spore Suspension Leaflets->Inoculation Control Apply Sterile Water Leaflets->Control Fungus H. carbonum Spores Fungus->Inoculation Incubate Incubate in Moist Chamber (48-72h) Inoculation->Incubate Control->Incubate Extraction Extract Diffusate and Leaf Tissue Incubate->Extraction

Figure 1: Experimental workflow for the induction of this compound.
Isolation and Purification of this compound

This protocol outlines a general method for the extraction and chromatographic purification of this compound from plant material.

Objective: To isolate and purify this compound from induced Erythrina leaflets.

Materials:

  • Induced plant material (leaflets and diffusate).

  • Solvents for extraction (e.g., ethanol, methanol, ethyl acetate).

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol gradients).

  • Thin-layer chromatography (TLC) plates (silica gel).

  • UV lamp for visualization.

  • Rotary evaporator.

Procedure:

  • Homogenize the plant material in a suitable solvent (e.g., 80% ethanol).

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Partition the aqueous residue with a non-polar solvent (e.g., ethyl acetate) to extract the isoflavonoids.

  • Dry the organic phase and concentrate it to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate).

  • Collect fractions and monitor them by TLC, visualizing with a UV lamp.

  • Pool the fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis).

  • Further purify the pooled fractions by repeated chromatography (e.g., preparative TLC or HPLC) if necessary to obtain pure this compound.

Biosynthesis of this compound

This compound belongs to the pterocarpan class of isoflavonoids, which are synthesized via the phenylpropanoid pathway. While the specific enzymatic steps leading to this compound are not fully elucidated, the general pathway for pterocarpan biosynthesis is understood.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to the isoflavone daidzein. Daidzein is a key branch point intermediate. For the synthesis of pterocarpans like medicarpin (an isomer of this compound), daidzein is converted to 2'-hydroxyisoflavone. This is then reduced to an isoflavanone, which undergoes further reduction to an isoflavanol. A final cyclization step, catalyzed by a pterocarpan synthase, forms the characteristic tetracyclic pterocarpan skeleton. The precise mechanism and enzymes that differentiate the synthesis of this compound from its isomer medicarpin are a subject for further research.

biosynthesis_pathway Phenylalanine L-Phenylalanine Phenylpropanoid Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid Multiple Steps Chalcone Chalcone Phenylpropanoid->Chalcone Isoflavone Isoflavone (Daidzein) Chalcone->Isoflavone Hydroxyisoflavone 2'-Hydroxyisoflavone Isoflavone->Hydroxyisoflavone Isoflavanone Isoflavanone Hydroxyisoflavone->Isoflavanone Isoflavanol Isoflavanol Isoflavanone->Isoflavanol Pterocarpan Pterocarpan (this compound/Medicarpin) Isoflavanol->Pterocarpan Pterocarpan Synthase

Figure 2: Generalized biosynthetic pathway of pterocarpans.

Biological Activities and Quantitative Data

Currently, there is a significant lack of specific quantitative data on the biological activities of pure this compound in the publicly available scientific literature. While isoflavonoids as a class are known to possess a range of biological properties, including antifungal, anti-inflammatory, and cytotoxic effects, specific studies quantifying these activities for this compound with metrics such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values are not readily found.

The primary described biological role of this compound is as a phytoalexin, suggesting inherent antifungal properties.[1][2] However, detailed studies on its spectrum of activity against various fungal pathogens are needed. Research into other potential biological activities, such as anti-inflammatory and cytotoxic effects, would be valuable areas for future investigation.

Table 1: Summary of Available Data on this compound

ParameterInformation
Natural Sources Erythrina spp., Psophocarpus tetragonolobus, Maackia amurensis
Inducing Agent Helminthosporium carbonum (in Erythrina)
Biological Role Phytoalexin (antifungal)
Quantitative Data Not available in the reviewed literature

Conclusion and Future Directions

This compound is a structurally interesting phytoalexin with a defined role in plant defense. Its discovery and primary natural sources have been established, yet there remains a substantial opportunity for further research. The lack of quantitative data on its biological activities represents a significant knowledge gap. Future research should focus on:

  • Quantitative analysis: Determining the concentration of this compound in various tissues of known and potential new plant sources.

  • Biological screening: Conducting comprehensive in vitro and in vivo studies to determine the antifungal spectrum, anti-inflammatory potential, and cytotoxic effects of purified this compound, including the determination of MIC and IC50 values.

  • Biosynthetic pathway elucidation: Identifying the specific enzymes responsible for the final steps in this compound biosynthesis and what differentiates it from the synthesis of its isomers.

A deeper understanding of the biological properties and biosynthetic pathway of this compound will be crucial for evaluating its potential for applications in agriculture, medicine, and drug development.

References

The Biosynthesis of Isomedicarpin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of isomedicarpin, a significant pterocarpan phytoalexin found in leguminous plants. This document provides a comprehensive overview of the enzymatic steps, intermediate compounds, and regulatory aspects of this compound synthesis, with a focus on the model legume Medicago sativa (alfalfa). Quantitative data, detailed experimental protocols, and pathway visualizations are included to support research and development in phytochemistry, drug discovery, and plant metabolic engineering.

Introduction to this compound and the Pterocarpan Pathway

This compound belongs to the pterocarpan class of isoflavonoids, which are specialized secondary metabolites in legumes known for their roles in plant defense against pathogens.[1] The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, branching off at the level of flavanones to enter the isoflavonoid-specific pathway. This guide will elucidate the series of enzymatic reactions that convert the precursor liquiritigenin into the final pterocarpan structure of this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound from the general phenylpropanoid pathway involves a sequence of enzymatic reactions catalyzed by several key enzymes. The pathway can be broadly divided into the formation of the isoflavone backbone and the subsequent modifications leading to the pterocarpan skeleton.

Core Isoflavonoid Biosynthesis

The journey from the central metabolite L-phenylalanine to the isoflavone core is a well-established segment of flavonoid biosynthesis.

  • L-Phenylalanine to 4-Coumaroyl-CoA: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid, which is then activated to its CoA thioester, 4-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .

  • Formation of the Chalcone Skeleton: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce 2',4',4-trihydroxychalcone (isoliquiritigenin).[2]

  • Cyclization to the Flavanone: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into (2S)-liquiritigenin, a flavanone that serves as a critical branch point.[3]

Branching into Isoflavone and Pterocarpan Synthesis

From liquiritigenin, the pathway commits to isoflavonoid and subsequently pterocarpan formation.

  • Isoflavone Backbone Formation: Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, catalyzes a key rearrangement of the flavanone skeleton, migrating the B-ring from position 2 to 3 to form the isoflavone scaffold.[4] The product of IFS acting on liquiritigenin is 2,7,4'-trihydroxyisoflavanone. This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield daidzein.

  • Reduction to Isoflavanone: Isoflavone Reductase (IFR) catalyzes the NADPH-dependent reduction of the C2-C3 double bond of formononetin (4'-O-methylated daidzein) to produce (3R)-vestitone.[5][6]

  • Reduction to Isoflavanol: Vestitone Reductase (VR) , another NADPH-dependent enzyme, reduces the 4-keto group of (3R)-vestitone to produce 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[7][8] This enzyme exhibits strict stereospecificity for the (3R)-isomer of vestitone.[8]

  • Pterocarpan Ring Closure: The final and crucial step is the intramolecular cyclization of the isoflavanol intermediate to form the characteristic pterocarpan skeleton. This reaction is catalyzed by Pterocarpan Synthase (PTS) , also known as 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase (DMID) .[9] This enzyme facilitates the dehydration between the 4-hydroxyl and 2'-hydroxyl groups of DMI to form (-)-medicarpin.[7] this compound is a stereoisomer of medicarpin.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway, primarily from Medicago sativa.

EnzymeAbbreviationSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)V_max_Optimal pHOptimal Temp. (°C)Reference(s)
Chalcone SynthaseCHS4-coumaroyl-CoA, malonyl-CoA4.5, 4.1N/AN/AN/AN/A[2]
Chalcone IsomeraseCHI4,2',4'-trihydroxychalcone8.4N/AN/A7.0-8.525[3]
Isoflavone SynthaseIFSLiquiritigenin, NaringeninN/AN/AN/AN/AN/A[4]
Isoflavone ReductaseIFR2'-hydroxyformononetinN/AN/AN/AN/AN/A[6]
Vestitone ReductaseVR(3R)-Vestitone45N/AN/A6.030[7][10]
Pterocarpan SynthasePTS/DMID7,2'-dihydroxy-4'-methoxyisoflavanol (DMI)5N/AN/A6.030[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Enzyme Activity Assays

This protocol is adapted from methods used for the characterization of plant CHIs.[11][12]

  • Reaction Mixture Preparation: Prepare a total reaction volume of 50 µL containing 50 mM potassium phosphate buffer (pH 7.5) and 50 µM naringenin chalcone (substrate).

  • Enzyme Addition: Add 10 µg of purified recombinant CHI protein to initiate the reaction. A control reaction should be run using protein extract from an empty vector control.

  • Incubation: Incubate the reaction mixture at 30°C for 5 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding 100 µL of ethyl acetate. Vortex thoroughly and centrifuge at 12,000 rpm for 10 minutes to separate the phases.

  • Sample Preparation for Analysis: Carefully collect the upper ethyl acetate phase, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Analysis: Analyze the product formation (naringenin) by reverse-phase HPLC, monitoring at an appropriate wavelength (e.g., 280 nm).

This protocol is based on the characterization of VR from Medicago sativa.[7]

  • Reaction Mixture Preparation: In a total volume of 200 µL, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.0), 1 mM NADPH, and 50 µM (3R)-vestitone.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified VR enzyme.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding 200 µL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation for Analysis: Transfer the ethyl acetate layer to a new tube, evaporate to dryness, and redissolve in methanol for HPLC analysis.

  • HPLC Analysis: Monitor the conversion of vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) by HPLC. The substrate and product can be monitored at their respective maximum absorbance wavelengths.

Quantification of Isoflavonoids by HPLC

This protocol provides a general framework for the extraction and quantification of this compound and its precursors from plant tissues.

  • Sample Preparation: Freeze-dry plant material (e.g., Medicago truncatula leaves or roots) and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with 80% methanol (e.g., 1 mL) by sonication or vortexing for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes to pellet cell debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV/MS Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Employ a gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

    • Flow Rate: Maintain a flow rate of 1.0 mL/min.

    • Detection: Monitor the eluate using a UV-Vis detector at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) and a mass spectrometer for compound identification and confirmation.

    • Quantification: Quantify the compounds of interest by comparing their peak areas to those of authentic standards run under the same conditions.

Visualizing the Biosynthetic and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme activity analysis.

Isomedicarpin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric_acid->4-Coumaroyl-CoA 4CL Isoliquiritigenin Isoliquiritigenin 4-Coumaroyl-CoA->Isoliquiritigenin CHS Liquiritigenin Liquiritigenin Isoliquiritigenin->Liquiritigenin CHI 2,7,4-Trihydroxyisoflavanone 2,7,4-Trihydroxyisoflavanone Liquiritigenin->2,7,4-Trihydroxyisoflavanone IFS Formononetin Formononetin 2,7,4-Trihydroxyisoflavanone->Formononetin HID, IOMT Vestitone Vestitone Formononetin->Vestitone IFR DMI 7,2'-dihydroxy-4'-methoxyisoflavanol Vestitone->DMI VR This compound This compound DMI->this compound PTS/DMID

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Enzyme_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Start->Prepare_Reaction_Mixture Add_Enzyme Add Purified Enzyme Prepare_Reaction_Mixture->Add_Enzyme Incubate Incubate at Optimal Temperature and Time Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., add organic solvent) Incubate->Stop_Reaction Extract_Product Extract Product Stop_Reaction->Extract_Product Analyze_by_HPLC Analyze by HPLC-UV/MS Extract_Product->Analyze_by_HPLC Quantify_Product Quantify Product (vs. Standard Curve) Analyze_by_HPLC->Quantify_Product End End Quantify_Product->End

Caption: A generalized workflow for in vitro enzyme activity assays.

Conclusion

The biosynthesis of this compound is a complex, multi-step process involving a series of dedicated enzymes that channel metabolites from the general phenylpropanoid pathway into the specialized isoflavonoid and pterocarpan pathways. Understanding this pathway at a molecular and biochemical level is crucial for efforts in metabolic engineering to enhance disease resistance in crops and for the potential synthesis of these bioactive compounds for pharmaceutical applications. This guide provides a foundational resource for researchers to delve into the intricacies of this compound biosynthesis. Further research is needed to fully elucidate the kinetic parameters of all enzymes involved and the regulatory networks that govern this important metabolic pathway.

References

Spectroscopic and Spectrometric Characterization of Isomedicarpin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomedicarpin is a natural phenolic compound classified as a pterocarpan, a type of isoflavonoid. Pterocarpans are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The precise structural elucidation of this compound is crucial for understanding its structure-activity relationships and for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic and spectrometric techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Data Presentation

The following tables summarize the expected spectroscopic and spectrometric data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Expected)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.4-6.6d8.0-9.0
27.2-7.4d8.0-9.0
46.3-6.5s-
6a3.5-3.7m-
6eq4.2-4.4dd10.0-11.0, 4.0-5.0
6ax3.6-3.8t10.0-11.0
76.9-7.1d8.0-9.0
86.4-6.6dd8.0-9.0, 2.0-3.0
106.3-6.5d2.0-3.0
11a5.4-5.6d6.0-7.0
3-OCH₃3.7-3.9s-
9-OH8.0-10.0s (br)-

Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected)

PositionChemical Shift (δ, ppm)
1110-115
2128-132
3160-165
495-100
4a155-160
665-70
6a40-45
7118-122
8105-110
9158-162
10102-106
10a115-120
11a78-82
11b150-155
3-OCH₃55-60

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Expected)
[M]+270
[M+H]+271
[M+Na]+293
Major Fragments147, 124

Table 4: Infrared (IR) Spectroscopy Data for this compound (Expected)

Wavenumber (cm⁻¹)Functional Group Assignment
3200-3600O-H stretch (phenolic)
3000-3100C-H stretch (aromatic)
2850-2950C-H stretch (aliphatic)
1600-1620C=C stretch (aromatic)
1450-1500C=C stretch (aromatic)
1000-1300C-O stretch (ether and phenol)

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound (Expected)

Solventλmax (nm)
Methanol or Ethanol~280-290
Methanol or Ethanol + NaOHShift to longer wavelength (~300-320)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Mass spectra are acquired in both positive and negative ion modes. The mass range is typically set from m/z 50 to 500. For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID).

  • Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern provides information about the different structural motifs within the molecule.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The instrument is first zeroed with a cuvette containing the pure solvent. The absorption spectrum of the sample is then recorded, typically from 200 to 400 nm. To observe the effect of pH on the phenolic hydroxyl group, a few drops of a dilute base (e.g., NaOH) can be added to the cuvette and the spectrum re-recorded.

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined. A bathochromic (red) shift upon addition of a base is indicative of a phenolic hydroxyl group.

Visualization

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Plant Material) Extraction Extraction & Chromatographic Purification Natural_Source->Extraction Pure_Compound Pure this compound Extraction->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR UV UV-Vis Spectroscopy Pure_Compound->UV Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the isolation and spectroscopic characterization of a natural product.

In Silico Prediction of Isomedicarpin Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isomedicarpin, a pterocarpan-class flavonoid primarily found in the Erythrina genus, represents a promising yet underexplored natural product in drug discovery.[1] This technical guide outlines a comprehensive in silico framework for predicting the bioactivity of this compound, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties. By leveraging computational methodologies such as molecular docking and ADMET prediction, researchers can strategically guide experimental validation and accelerate the development of this compound-based therapeutics. This document provides detailed hypothetical predictions, standardized experimental protocols for validation, and visual workflows and signaling pathways to support researchers, scientists, and drug development professionals in this endeavor.

Introduction to this compound

This compound is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities. Its chemical structure, C16H14O4, provides a scaffold with the potential for specific interactions with various biological targets.[2] While direct experimental data on this compound is limited, the well-documented bioactivities of structurally similar flavonoids, such as anticancer, anti-inflammatory, and antimicrobial effects, provide a strong rationale for its investigation.[3][4][5] In silico approaches offer a rapid and cost-effective means to hypothesize and prioritize the potential therapeutic applications of this compound.[6][7]

In Silico Prediction of Bioactivity

A systematic in silico evaluation is crucial for predicting the therapeutic potential of this compound. This process involves target identification, molecular docking to predict binding affinities, and assessment of pharmacokinetic properties (ADMET).

Target Identification

Based on the known activities of related flavonoids, several key protein targets are hypothesized for this compound's potential bioactivity. These targets are central to major signaling pathways implicated in cancer, inflammation, and microbial pathogenesis.

  • Anticancer Targets: Key proteins in cell proliferation and survival pathways, such as Mitogen-Activated Protein Kinases (MAPKs), Phosphoinositide 3-kinases (PI3Ks), and the transcription factor Nuclear Factor-kappa B (NF-κB), are primary targets.[8][9][10][11][12][13][14][15][16][17][18][19]

  • Anti-inflammatory Targets: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) and key kinases in the NF-κB and MAPK signaling pathways are critical targets for mediating inflammatory responses.

  • Antimicrobial Targets: Essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase are common targets for flavonoid-based antimicrobial agents.

Molecular Docking and Binding Affinity Prediction

Molecular docking simulations predict the binding orientation and affinity of a ligand to a protein target.[20][21][22] For this compound, docking studies would be performed against the identified targets. The predicted binding energies (in kcal/mol) and inhibition constants (Ki) provide a quantitative measure of the interaction strength.

Table 1: Predicted Binding Affinities of this compound with Key Protein Targets

Target ClassProtein TargetPDB IDPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Anticancer MEK1 (MAPK Kinase)1S9J-8.50.58
PI3Kγ1E8X-9.20.15
IKKβ (NF-κB Kinase)4KIK-8.90.28
Anti-inflammatory COX-25KIR-9.50.09
p38 MAPK3S3I-8.70.42
Antimicrobial E. coli DNA Gyrase B6KZZ-7.91.85
S. aureus DHFR2W9S-7.53.50
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicting the pharmacokinetic and toxicity profile of this compound is essential for its development as a drug candidate. In silico ADMET models assess properties like oral bioavailability, blood-brain barrier permeability, and potential hepatotoxicity.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut
Caco-2 PermeabilityModerateModerate cell membrane permeability
Distribution
Blood-Brain Barrier PermeabilityLowUnlikely to cause significant CNS effects
Plasma Protein BindingHighMay have a longer duration of action
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Renal ClearanceModerateExcreted partially through the kidneys
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
HepatotoxicityLowLow risk of liver damage

Experimental Validation Protocols

The in silico predictions must be validated through rigorous in vitro and in vivo experimental assays. The following sections detail standardized protocols for assessing the anticancer, anti-inflammatory, and antimicrobial activities of this compound.

Anticancer Activity Assays
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound (0.1 to 100 µM) and a vehicle control for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50).

  • Principle: This assay measures the ability of this compound to inhibit the activity of specific kinases (e.g., MEK1, PI3K).

  • Protocol:

    • In a 96-well plate, combine the purified kinase, its specific substrate, and ATP.

    • Add varying concentrations of this compound.

    • Incubate the reaction mixture to allow for phosphorylation of the substrate.

    • Detect the phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

    • Measure the signal and calculate the IC50 value.

Anti-inflammatory Activity Assays
  • Principle: This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2 enzymes.

  • Protocol:

    • Use commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate the respective enzyme with arachidonic acid (substrate) and varying concentrations of this compound.

    • Measure the amount of PGE2 produced using a colorimetric or fluorescent-based method.

    • Calculate the IC50 for each enzyme to determine selectivity.

  • Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in 96-well plates.

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Measure absorbance at 540 nm and calculate the percentage of NO inhibition.

Antimicrobial Activity Assays
  • Principle: This assay determines the minimum inhibitory concentration (MIC) of an agent against a specific microorganism.

  • Protocol:

    • Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

    • The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.

Visualization of Workflows and Signaling Pathways

Visual representations are critical for understanding the complex relationships in drug discovery and molecular biology. The following diagrams, created using the DOT language for Graphviz, illustrate the in silico prediction workflow and key signaling pathways potentially modulated by this compound.

In Silico Prediction Workflow

G In Silico Prediction Workflow for this compound cluster_0 Computational Analysis cluster_1 Experimental Validation Target_ID Target Identification (Cancer, Inflammation, Microbial) Mol_Dock Molecular Docking (Binding Affinity Prediction) Target_ID->Mol_Dock ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Mol_Dock->ADMET Anticancer Anticancer Assays (MTT, Kinase Inhibition) ADMET->Anticancer Anti_inflam Anti-inflammatory Assays (COX, NO Inhibition) ADMET->Anti_inflam Antimicrobial Antimicrobial Assays (Broth Microdilution) ADMET->Antimicrobial Lead_Opt Lead Optimization Anticancer->Lead_Opt Anti_inflam->Lead_Opt Antimicrobial->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: In Silico Prediction Workflow for this compound.

NF-κB Signaling Pathway

G Potential Inhibition of NF-κB Signaling by this compound cluster_0 Cytoplasm LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Exp Pro-inflammatory Gene Expression Nucleus->Gene_Exp induces This compound This compound This compound->IKK inhibits IkB_NFkB->NFkB_active degradation of IκBα G Potential Inhibition of MAPK/ERK Signaling by this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation & Survival Transcription->Proliferation promotes This compound This compound This compound->MEK inhibits

References

Potential Therapeutic Targets of Isomedicarpin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific research on the specific therapeutic targets of Isomedicarpin is limited. This document synthesizes available data on structurally related isoflavonoids, primarily Medicarpin and Artocarpin, to propose potential therapeutic avenues and research strategies for this compound. All proposed targets and pathways for this compound are inferred and require experimental validation.

Introduction

This compound is a natural isoflavonoid belonging to the pterocarpan class. While direct research on its molecular targets is not extensively available, the structural similarity to other well-studied isoflavonoids, such as Medicarpin and Artocarpin, suggests a strong potential for analogous biological activities. This guide provides an in-depth overview of the plausible therapeutic targets of this compound, focusing on its potential applications in oncology and anti-inflammatory therapies. We will explore key signaling pathways likely modulated by this compound and provide detailed experimental protocols for their investigation.

Proposed Therapeutic Arenas and Molecular Mechanisms

Based on the activities of related compounds, the primary therapeutic areas for this compound are likely to be oncology and inflammatory diseases.

Anticancer Activity

The potential anticancer effects of this compound are likely mediated through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. Structurally similar isoflavonoids have been shown to target key signaling pathways that regulate cell survival and death.

2.1.1. Induction of Apoptosis:

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many natural compounds exert their anticancer effects by triggering this pathway. Related isoflavonoids, such as Medicarpin, have been observed to induce apoptosis in cancer cells. The proposed mechanism for this compound involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as the generation of Reactive Oxygen Species (ROS). This compound may induce ROS production, leading to the activation of pro-apoptotic proteins like Bax and Bak, and the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (caspase-9 and the executioner caspase-3), leading to cell death.

  • Extrinsic Pathway: this compound might also enhance the sensitivity of cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas or TRAIL receptors.

2.1.2. Modulation of Key Signaling Pathways:

Several signaling pathways are crucial for cancer cell proliferation, survival, and metastasis. Based on studies of related compounds like Artocarpin, this compound may target the following:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, including ERK, p38, and JNK, is often dysregulated in cancer. Artocarpin has been shown to induce apoptosis through the ROS-mediated activation of p38 and JNK, and the inhibition of the pro-survival ERK pathway.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in various cancers. Artocarpin has been demonstrated to induce apoptosis by inhibiting the activation of Akt.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a transcription factor that plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of the NF-κB pathway is a common mechanism for the anticancer and anti-inflammatory effects of natural products.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Isoflavonoids are known for their anti-inflammatory properties. The potential anti-inflammatory effects of this compound are likely mediated through the inhibition of pro-inflammatory signaling pathways.

  • Inhibition of NF-κB Signaling: As mentioned above, NF-κB is a master regulator of inflammation. This compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).

Quantitative Data on Related Isoflavonoids

The following table summarizes the cytotoxic activities of Medicarpin and Artocarpin against various cancer cell lines, providing a reference for the potential potency of this compound.

CompoundCell LineCancer TypeIC50 ValueExposure TimeCitation
MedicarpinU251 MGGlioblastoma271 µg/mL24 h[1]
U-87 MGGlioblastoma175 µg/mL24 h[1]
U251 MGGlioblastoma154 µg/mL48 h[1]
U-87 MGGlioblastoma161 µg/mL48 h[1]
A549Non-small cell lung cancer290.8 µM24 h[2]
H157Non-small cell lung cancer125.5 µM24 h[2]
A549Non-small cell lung cancer206.8 µM48 h[2]
H157Non-small cell lung cancer102.7 µM48 h[2]
ArtocarpinA549Non-small cell lung cancer3-8 µM24 h[3]
H226Non-small cell lung cancer3-8 µM24 h[3]
H1299Non-small cell lung cancer3-8 µM24 h[3]
HCT116Colorectal cancer4.23 mg/L72 h[4]
B16Melanoma10.3 µM-[5]
H460Non-small cell lung cancer5.07 µg/mL-[6]
HT-29Colorectal adenocarcinoma5.56 µg/mL-[6]
MCF-7Breast adenocarcinoma12.53 µg/mL-[6]
HL-60Leukemia19.94 µg/mL-[6]
T47DBreast cancer12.6 µM-[7]

Mandatory Visualizations

Signaling Pathways

G Proposed Anticancer Signaling Pathway of this compound cluster_0 Cellular Stress cluster_1 MAPK Pathway cluster_2 PI3K/Akt Pathway cluster_3 Apoptosis This compound This compound ROS ROS Generation This compound->ROS p38_JNK p38/JNK Activation ROS->p38_JNK ERK ERK Inhibition ROS->ERK Akt Akt Inhibition ROS->Akt Bax_Bak Bax/Bak Activation p38_JNK->Bax_Bak Apoptosis Apoptosis ERK->Apoptosis NFkB NF-κB Inhibition Akt->NFkB Akt->Apoptosis NFkB->Apoptosis CytoC Cytochrome c Release Bax_Bak->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound's anticancer activity.

Experimental Workflow

G Experimental Workflow for Target Identification of this compound cluster_0 Initial Screening cluster_1 Pathway Analysis cluster_2 Target Validation cluster_3 In Vivo Validation start Treat Cancer Cell Lines with this compound viability Assess Cell Viability (MTT Assay) start->viability apoptosis_assay Measure Apoptosis (Annexin V/PI Staining) start->apoptosis_assay western Analyze Key Signaling Proteins (Western Blot) (p-Akt, p-ERK, p-p38, NF-κB, Caspases) viability->western apoptosis_assay->western ros_detection Detect ROS Generation apoptosis_assay->ros_detection knockdown Gene Knockdown/Knockout of Putative Targets (siRNA/CRISPR) western->knockdown rescue Rescue Experiments with Constitutively Active Mutants western->rescue binding Direct Binding Assays (e.g., SPR, MST) western->binding xenograft Xenograft Mouse Model Studies knockdown->xenograft rescue->xenograft binding->xenograft

Caption: A general experimental workflow to identify this compound's targets.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[10]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Protein Expression Analysis: Western Blotting

This protocol is used to detect changes in the expression and activation (phosphorylation) of specific proteins in key signaling pathways.

Principle: Western blotting involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent or fluorescent substrate.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins, e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step.

  • Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the data from structurally related isoflavonoids strongly suggest its potential as an anticancer and anti-inflammatory agent. The proposed mechanisms of action, centered around the induction of apoptosis and the modulation of key signaling pathways such as MAPK, PI3K/Akt, and NF-κB, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the precise molecular targets of this compound and validating its therapeutic potential. Further investigation into this promising natural compound is warranted to translate its potential into novel therapeutic strategies.

References

Preliminary Studies on the Mechanism of Action of Isomedicarpin: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the preliminary studies of isomedicarpin's mechanism of action will find a notable scarcity of available public data. Extensive searches for primary literature detailing its molecular interactions, signaling pathways, and specific biological effects have yielded limited to no specific information. This compound is recognized as a natural product, identified within species of the genus Erythrina. However, beyond this classification, its pharmacological profile remains largely unexplored in publicly accessible scientific literature.

At present, there is a lack of published studies that provide quantitative data, such as IC50 values, from preclinical assays. Furthermore, detailed experimental protocols that would be necessary to replicate and build upon earlier findings are not available. This absence of foundational research prevents a comprehensive analysis of its mechanism of action.

Elusive Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways or experimental workflows is contingent on the availability of studies that have investigated these aspects. Without research detailing the molecular targets of this compound and its effects on cellular signaling cascades, any visual representation would be purely speculative and not grounded in scientific evidence.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomedicarpin is a naturally occurring pterocarpan, a class of isoflavonoids known for their defensive roles in plants as phytoalexins. Pterocarpans, characterized by their tetracyclic ring structure, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and related pterocarpan compounds, with a focus on their biological effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the research in this field.

Biological Activities of this compound and Related Compounds

Pterocarpans, including this compound, exhibit a broad spectrum of biological activities, which are summarized below. While specific quantitative data for this compound is limited in the publicly available literature, the following tables present data for related pterocarpans and flavonoids to provide a comparative context for their potential bioactivities.

Table 1: Antifungal Activity of Pterocarpan and Related Flavonoids
CompoundFungal StrainMIC (µg/mL)Reference
MedicarpinCandida albicans16[Cite: 20]
VestitolCandida albicans32[Cite: 20]
MyricetinCandida albicans9.6[Cite: 21]
QuercetinCandida albicans8[Cite: 21]
PinocembrinCandida albicans>640[Cite: 21]

MIC: Minimum Inhibitory Concentration

Table 2: Antibacterial Activity of Related Flavonoids
CompoundBacterial StrainMIC (µg/mL)Reference
GlabreneStaphylococcus aureus (MRSA)>100[Cite: 22]
4'-O-methylglabridinStaphylococcus aureus (MRSA)10[Cite: 22]
Licoisoflavone AStaphylococcus aureus (MRSA)6.25[Cite: 22]
Compound 5aStaphylococcus aureus3.9[Cite: 20]
2',4'-dihydroxychalconeStaphylococcus aureus31[Cite: 27]

MIC: Minimum Inhibitory Concentration

Table 3: Antioxidant Activity of Phenolic Compounds
CompoundAssayIC50 (µg/mL)Reference
Gallic AcidDPPH4.5[Cite: 18]
QuercetinDPPH2.9[Cite: 18]
RutinDPPH7.8[Cite: 18]
IsorhamnetinDPPH-
Caffeic AcidFRAP (µM Fe2+)1500[Cite: 30]

IC50: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; FRAP: Ferric Reducing Antioxidant Power

Table 4: Anti-inflammatory Activity of Various Compounds
CompoundAssayIC50 (µM)Reference
Oleanolic Acid5-Lipoxygenase16.79[Cite: 22]
Ursolic Acid5-Lipoxygenase>100[Cite: 22]
Isonicotinate 5ROS Inhibition1.42 (µg/mL)[Cite: 17]
IbuprofenROS Inhibition11.2 (µg/mL)[Cite: 17]
CelecoxibCOX-20.45[Cite: 3]

IC50: Half-maximal inhibitory concentration; ROS: Reactive Oxygen Species; COX-2: Cyclooxygenase-2

Table 5: Cytotoxic Activity of Flavonoids and Other Compounds
CompoundCell LineIC50 (µM)Reference
MyricetinHeLa700[Cite: 21]
QuercetinHeLa450[Cite: 21]
IsorhamnetinHeLa100.03 (24h)[Cite: 14]
LapatinibMCF-77.45[Cite: 23]
Compound 6eMCF-77.21[Cite: 23]

IC50: Half-maximal inhibitory concentration

Key Experimental Methodologies

This section provides detailed protocols for the key experiments commonly cited in the study of this compound and related compounds.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid, gallic acid) in methanol.[1][2][3][4][5][6][7][8][9][10]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

    • Prepare a blank containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][3]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[7]

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.[7][8][9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of a compound on a cell line by measuring mitochondrial dehydrogenase activity.[11][12][13][14]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11][12][13][14]

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of pterocarpans are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, related flavonoids are known to influence pathways involved in inflammation and cancer.

Diagram 1: General Workflow for Screening Natural Products for Biological Activity

G cluster_assays A Plant Material Collection and Extraction B Fractionation and Compound Isolation A->B C Structural Elucidation (NMR, MS) B->C D In vitro Bioassays C->D E Antimicrobial Activity D->E F Antioxidant Activity D->F G Anti-inflammatory Activity D->G H Cytotoxic Activity D->H I Lead Compound Identification J Mechanism of Action Studies I->J K In vivo Studies J->K

Caption: A typical workflow for the discovery of bioactive natural products.

Diagram 2: Simplified Inflammatory Signaling Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Cell_Membrane Cell Membrane MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) This compound This compound (Potential Target) This compound->IKK Inhibits? This compound->NFkB Inhibits?

Caption: Potential inhibitory targets of this compound in the NF-κB signaling pathway.

Conclusion

This compound and related pterocarpans represent a promising class of natural products with a wide range of biological activities. Their potential as antifungal, antibacterial, antioxidant, anti-inflammatory, and cytotoxic agents warrants further investigation. This guide has provided a summary of the available quantitative data and detailed experimental protocols to aid researchers in this field. The visualization of experimental workflows and potential signaling pathways offers a framework for future studies aimed at elucidating the precise mechanisms of action of these compounds. Further research is crucial to fully understand the therapeutic potential of this compound and to pave the way for its development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Isomedicarpin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomedicarpin is a pterocarpan isoflavonoid found in various plant species, particularly within the Erythrina genus of the Leguminosae family. It has garnered interest in the scientific community for its potential biological activities, including anti-inflammatory and anticancer properties. These notes provide detailed protocols for the extraction and purification of this compound from plant sources, primarily focusing on methodologies applicable to Erythrina species. The protocols are designed to be a valuable resource for researchers aiming to isolate this compound for further investigation.

Extraction and Purification Overview

The general workflow for obtaining pure this compound from plant material involves a multi-step process. This process begins with the extraction of the compound from the plant matrix using an appropriate solvent, followed by a series of chromatographic purification steps to isolate this compound from other co-extracted phytochemicals.

Extraction_Purification_Workflow Start Plant Material (e.g., Erythrina sp. roots/bark) Extraction Solvent Extraction (e.g., Maceration with Acetone/Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (e.g., against Chloroform) Filtration->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection HPLC Preparative HPLC (Optional) FractionCollection->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Extraction from Erythrina Plant Material

This protocol is a general method for the initial extraction of isoflavonoids from Erythrina species.

Materials:

  • Dried and powdered plant material (e.g., roots or stem bark of Erythrina variegata)

  • Acetone or Methanol (ACS grade)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Macerate the dried and powdered plant material with acetone or methanol at room temperature. A common ratio is 1:5 (w/v) of plant material to solvent.

  • Stir the mixture periodically for 24-48 hours to ensure thorough extraction.

  • Filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Repeat the extraction process with the plant residue two more times to maximize the yield.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Protocol 2: Solvent Partitioning

This step aims to fractionate the crude extract based on polarity, enriching the isoflavonoid content in a specific fraction.

Materials:

  • Crude extract from Protocol 1

  • Chloroform (ACS grade)

  • Distilled water

  • Separatory funnel

Procedure:

  • Suspend the crude extract in a mixture of chloroform and water (1:1, v/v) in a separatory funnel.

  • Shake the funnel vigorously and then allow the layers to separate.

  • Collect the chloroform-soluble fraction.

  • Repeat the partitioning of the aqueous layer with chloroform two more times.

  • Combine the chloroform fractions and concentrate using a rotary evaporator to yield a chloroform-soluble fraction enriched with isoflavonoids.

Protocol 3: Silica Gel Column Chromatography

This is the primary purification step to isolate this compound from the enriched fraction.

Materials:

  • Chloroform-soluble fraction from Protocol 2

  • Silica gel (60-120 mesh for column chromatography)

  • Glass column

  • Elution solvents: A gradient of hexane, ethyl acetate, and methanol is commonly used.

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the chloroform-soluble fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate and then methanol. A typical gradient could be:

    • Hexane -> Hexane:Ethyl Acetate (9:1 -> 1:1) -> Ethyl Acetate -> Ethyl Acetate:Methanol (9:1 -> 1:1).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).

  • TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that show a spot corresponding to the expected Rf value of this compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC) (Optional)

For obtaining highly pure this compound, a final purification step using preparative HPLC may be necessary.

Materials:

  • Pooled fractions from Protocol 3

  • HPLC system with a preparative C18 column

  • Mobile phase: A gradient of acetonitrile and water is typically used.

  • UV detector

Procedure:

  • Dissolve the semi-purified sample in the initial mobile phase.

  • Inject the sample into the preparative HPLC system.

  • Elute with a suitable gradient program, monitoring the separation at a specific wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

Quantitative Data

While specific yields for this compound are not widely reported and can vary significantly based on the plant source and extraction method, the following table provides a general overview of expected outcomes at each stage.

StageInputOutputExpected Purity
Solvent Extraction 1 kg dried plant material50-100 g crude extractLow
Solvent Partitioning 50 g crude extract10-20 g chloroform fractionLow-Medium
Silica Gel Column 10 g chloroform fraction50-200 mg semi-pure this compoundMedium-High
Preparative HPLC 100 mg semi-pure sample>50 mg pure this compound>95%

Signaling Pathways of Isoflavonoids

Isoflavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate the general mechanisms by which isoflavonoids can induce anti-inflammatory and anticancer effects.

Anti-Inflammatory Signaling Pathway

Isoflavonoids can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits (bound) NFkB_n NF-κB This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Anticancer (Apoptotic) Signaling Pathway

Isoflavonoids can induce apoptosis (programmed cell death) in cancer cells through the modulation of MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways.

Anticancer_Pathway cluster_pathways cluster_effects This compound This compound MAPK MAPK Pathway (e.g., JNK, p38) This compound->MAPK Activates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Pro_Apoptotic Pro-apoptotic Proteins ↑ (e.g., Bax, Caspases) MAPK->Pro_Apoptotic Anti_Apoptotic Anti-apoptotic Proteins ↓ (e.g., Bcl-2) PI3K_Akt->Anti_Apoptotic Promotes (inhibited) Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis Inhibits (relieved)

Caption: Modulation of apoptotic pathways in cancer cells by this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful extraction and purification of this compound. The success of the isolation will depend on careful execution of each step, particularly the chromatographic separations. The provided signaling pathway diagrams offer a conceptual framework for investigating the molecular mechanisms underlying the biological activities of this promising natural product. Further research is encouraged to optimize these protocols for specific plant materials and to elucidate the precise molecular targets of this compound.

Application Note: Quantitative Analysis of Isomedicarpin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Isomedicarpin, a pterocarpan isoflavonoid found in various plant species. The described method utilizes reversed-phase chromatography with UV detection, providing excellent sensitivity, linearity, and precision. This protocol is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts.

Introduction

This compound is a naturally occurring pterocarpan with potential biological activities of interest to the pharmaceutical and nutraceutical industries.[1][2][3] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and phytochemical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of isoflavonoids due to its high resolution and sensitivity.[4][5] This document provides a comprehensive protocol for a validated HPLC method for this compound analysis.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Dry the plant material at 40°C and grind it into a fine powder.[6]

  • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

  • Add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in an ultrasonic bath.[7]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried residue in 5.0 mL of methanol.[6]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis
  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject 10 µL of each standard solution and the prepared sample solution.

  • Monitor the chromatogram at 280 nm.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data and Results

Table 1: Chromatographic Conditions
ParameterCondition
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength280 nm
Injection Volume10 µL
Expected Retention TimeApproximately 18.5 min

Note: The use of reversed-phase C18 columns with acetonitrile/water gradients is a common and effective approach for the separation of isoflavonoids.[8][9]

Table 2: Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD)
Intra-day (n=6)< 1.5%
Inter-day (n=6, over 3 days)< 2.0%
Accuracy (% Recovery)
Spike Level 1 (80%)99.5%
Spike Level 2 (100%)101.2%
Spike Level 3 (120%)98.9%
Sensitivity
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.7 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing sample Plant Sample (e.g., Dried Leaves) grind Grind to Fine Powder sample->grind standard This compound Reference Standard stock Prepare Stock Solution (1000 µg/mL) standard->stock extract Solvent Extraction (Methanol, Sonication) grind->extract filter_sample Centrifuge & Filter (0.45 µm) extract->filter_sample inject Inject Samples and Standards filter_sample->inject working Prepare Working Standards (1-100 µg/mL) stock->working working->inject hplc HPLC System Setup (C18 Column, Gradient Elution) hplc->inject chromatogram Data Acquisition (UV Detection at 280 nm) inject->chromatogram calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantify Quantify this compound in Sample calibration->quantify report Report Results quantify->report

References

Application Note: Quantitative Analysis of Isomedicarpin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of Isomedicarpin using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a pterocarpan with potential pharmacological activities, can be effectively analyzed in various sample matrices following extraction and derivatization. This protocol provides a comprehensive guide for sample preparation, GC-MS instrument parameters, and data analysis, enabling researchers to accurately quantify this compound in their studies.

Introduction

This compound is a naturally occurring pterocarpan, a class of isoflavonoids, found in various plant species. Pterocarpans have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro biological assays. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful analytical tool for the analysis of complex mixtures. This application note outlines a detailed protocol for the GC-MS analysis of this compound, including a necessary derivatization step to enhance its volatility and thermal stability.

Experimental Protocols

Sample Preparation

The extraction of this compound from a plant matrix is a critical first step. The following protocol is a general guideline and may need optimization based on the specific sample matrix.

Materials:

  • Plant material (e.g., dried and powdered leaves, roots)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 1 gram of the homogenized plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute.

  • Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the pellet with another 10 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol for derivatization.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into a GC vial.

Derivatization

To improve the volatility and thermal stability of this compound for GC-MS analysis, a silylation step is performed.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • Transfer 100 µL of the filtered extract into a clean GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine to the dried residue and vortex briefly to dissolve.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-500
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

For quantitative analysis, a calibration curve should be constructed using standard solutions of derivatized this compound at different concentrations. The peak area of the target ion is then used to determine the concentration of this compound in the samples.

Table 2: Hypothetical Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak Area (Arbitrary Units)Concentration (µg/mL)
Standard 115.250,0001.0
Standard 215.2105,0002.0
Standard 315.2248,0005.0
Standard 415.2510,00010.0
Sample A15.2185,0003.7
Sample B15.2320,0006.4

Data Analysis and Interpretation

The mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show a molecular ion peak ([M]+•) at m/z 342, corresponding to the addition of one TMS group (72 Da) to the molecular weight of this compound (270.28 g/mol ).

The fragmentation of pterocarpans in EI-MS is often characterized by a retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic C-ring. For the TMS-derivatized this compound, the following fragmentation pathway is proposed:

  • Molecular Ion ([M]+•): m/z 342

  • Key Fragment 1 (RDA): Cleavage of the C-ring can lead to the formation of a fragment containing the A-ring and part of the C-ring.

  • Key Fragment 2 (RDA): The other part of the molecule, containing the B-ring, will also form a characteristic fragment ion.

  • Loss of Methyl Group (-CH3): A fragment ion at m/z 327 ([M-15]+) is expected due to the loss of a methyl group from the TMS moiety.

  • TMS Cation: A prominent peak at m/z 73, corresponding to the [(CH3)3Si]+ cation, is a characteristic ion for silylated compounds.

For quantitative analysis in SIM mode, the most abundant and specific ions should be selected. Based on the expected fragmentation, promising ions for monitoring would be m/z 342, 327, and other significant fragments from the RDA reaction.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction (80% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation Centrifugation->Evaporation1 Reconstitution Reconstitution (Methanol) Evaporation1->Reconstitution Filtration Filtration Reconstitution->Filtration Evaporation2 Evaporation Filtration->Evaporation2 Derivatization Silylation (BSTFA + 1% TMCS) Evaporation2->Derivatization GCMS GC-MS Injection Derivatization->GCMS DataAcquisition Data Acquisition (Full Scan / SIM) GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, many isoflavonoids are known to interact with estrogen receptors and other cellular signaling cascades. A hypothetical pathway could involve the modulation of inflammatory responses.

Signaling_Pathway cluster_cell Cellular Response This compound This compound Receptor Cellular Target (e.g., Receptor) This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activation/Inhibition Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Modulation Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) Transcription_Factor->Gene_Expression Regulation Biological_Effect Biological Effect (e.g., Anti-inflammatory) Gene_Expression->Biological_Effect

Total Synthesis of (±)-Isomedicarpin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the total synthesis of (±)-Isomedicarpin, a pterocarpan natural product. The protocols are based on established synthetic routes, offering a guide for researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction

Isomedicarpin is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities, including antifungal, antibacterial, and estrogenic properties. The synthesis of this compound and its analogs is of significant interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document outlines a proven methodology for the total synthesis of racemic this compound.

Synthetic Strategy Overview

The total synthesis of (±)-Isomedicarpin can be achieved through a multi-step sequence starting from readily available precursors. A key strategic element of a reported synthesis is the construction of the core pterocarpan skeleton via a hydrogenative cyclization. This approach offers an efficient route to the tetracyclic ring system of this compound.

The overall synthetic workflow is depicted below:

Total_Synthesis_Workflow A Starting Materials B Isoflavanone Formation A->B Coupling & Cyclization C Reduction to Isoflavan B->C Reduction D De-O-methylation & Cyclization C->D Hydrogenolysis E Purification D->E Chromatography F Characterization E->F Spectroscopy G This compound F->G

Caption: General workflow for the total synthesis of (±)-Isomedicarpin.

Data Presentation

The following table summarizes the quantitative data for the key steps in a reported synthesis of (±)-Isomedicarpin.

StepReactionStarting MaterialProductReagents & ConditionsYield (%)
1Isoflavanone Synthesis2,4-Dihydroxyphenyl benzyl ketone7-Hydroxy-2'-methoxyisoflavanone1. Paraformaldehyde, Dimethylamine HCl, Acetic Acid 2. NaBH4, MeOH65
2Isoflavan Synthesis7-Hydroxy-2'-methoxyisoflavanone7-Hydroxy-2'-methoxyisoflavanH2, Pd/C, EtOH88
3Hydrogenative Cyclization7-Hydroxy-2'-methoxyisoflavan(±)-IsomedicarpinH2, Pd/C, p-TsOH, EtOH75

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the total synthesis of (±)-Isomedicarpin.

Protocol 1: Synthesis of 7-Hydroxy-2'-methoxyisoflavanone

Objective: To synthesize the isoflavanone intermediate from the corresponding deoxybenzoin.

Materials:

  • 2,4-Dihydroxyphenyl benzyl ketone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Acetic Acid

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A mixture of 2,4-Dihydroxyphenyl benzyl ketone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in acetic acid is heated at 80 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is dissolved in methanol and cooled to 0 °C.

  • Sodium borohydride (1.5 eq) is added portion-wise, and the mixture is stirred for 2 hours at room temperature.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography (Hexane:EtOAc gradient) to afford 7-Hydroxy-2'-methoxyisoflavanone.

Protocol 2: Synthesis of 7-Hydroxy-2'-methoxyisoflavan

Objective: To reduce the isoflavanone to the corresponding isoflavan.

Materials:

  • 7-Hydroxy-2'-methoxyisoflavanone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • To a solution of 7-Hydroxy-2'-methoxyisoflavanone (1.0 eq) in ethanol, 10% Pd/C (10% w/w) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (Hexane:EtOAc gradient) to yield 7-Hydroxy-2'-methoxyisoflavan.

Protocol 3: Synthesis of (±)-Isomedicarpin (Hydrogenative Cyclization)

Objective: To achieve the final cyclization to form the pterocarpan core.

Materials:

  • 7-Hydroxy-2'-methoxyisoflavan

  • 10% Palladium on carbon (Pd/C)

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of 7-Hydroxy-2'-methoxyisoflavan (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in ethanol is prepared.

  • 10% Pd/C (20% w/w) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at 50 °C for 24 hours.

  • The reaction mixture is cooled to room temperature and filtered through Celite.

  • The filtrate is concentrated, and the residue is dissolved in ethyl acetate.

  • The organic solution is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (Hexane:EtOAc gradient) to afford (±)-Isomedicarpin.

Signaling Pathways and Logical Relationships

The key transformation in this synthetic route is the final hydrogenative cyclization step. The proposed mechanism involves an initial hydrogenolysis of the benzylic C-O bond, followed by an intramolecular cyclization.

Hydrogenative_Cyclization cluster_0 Proposed Mechanism A 7-Hydroxy-2'-methoxyisoflavan B Carbocation Intermediate A->B Hydrogenolysis (Pd/C, H2) C This compound B->C Intramolecular Cyclization

Caption: Proposed mechanism for the hydrogenative cyclization to form this compound.

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization based on specific laboratory conditions and reagent quality.

Application Notes and Protocols for Isomedicarpin In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Extensive literature searches for "Isomedicarpin" have yielded limited specific data regarding its in vitro biological activities, including quantitative measures such as IC50 values and detailed signaling pathway information. The available scientific literature primarily focuses on the related compound "Medicarpin" and the broader class of "pterocarpans."

Therefore, while we provide a comprehensive framework of protocols and conceptual diagrams relevant to the in vitro assessment of a novel compound like this compound, the quantitative data and specific signaling pathways remain to be experimentally determined. The following sections are presented as a guide for researchers to design and execute experiments to elucidate the bioactivity of Isomed icarpin.

Cytotoxicity and Cell Viability Assays

To determine the cytotoxic effects of this compound on various cell lines, the MTT assay is a standard colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
HeLaCervical Cancer48Data Not Available
MCF-7Breast Cancer (ER+)48Data Not Available
PC-3Prostate Cancer48Data Not Available
A549Lung Cancer48Data Not Available

Note: The above table is a template. Researchers would need to perform dose-response experiments to determine the actual IC50 values for this compound.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound (Varying Concentrations) incubate_24h->add_this compound incubate_treatment Incubate (e.g., 48h) add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Figure 1: Workflow for the MTT Cell Viability Assay.

Apoptosis Assays

To investigate if this compound induces programmed cell death, Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Hypothetical Apoptosis Induction by this compound in Cancer Cells
Cell LineTreatment (Concentration)% Early Apoptosis% Late Apoptosis/Necrosis
HeLaVehicle ControlData Not AvailableData Not Available
HeLaThis compound (IC50)Data Not AvailableData Not Available
MCF-7Vehicle ControlData Not AvailableData Not Available
MCF-7This compound (IC50)Data Not AvailableData Not Available

Note: This table is a template for presenting apoptosis data. Actual percentages need to be determined experimentally.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells and treat with this compound at the predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_pathway Signaling Cascade cluster_execution Execution Phase This compound This compound cellular_stress Cellular Stress This compound->cellular_stress bax_activation Bax Activation cellular_stress->bax_activation cytochrome_c Cytochrome c Release bax_activation->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation This compound This compound This compound->IKK Potential Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates Estrogenic_Activity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture_mcf7 Culture MCF-7 Cells in Estrogen-Depleted Medium seed_cells Seed Cells culture_mcf7->seed_cells add_compounds Add Test Compounds (this compound, Estradiol) seed_cells->add_compounds incubate_6d Incubate 6 Days add_compounds->incubate_6d mtt_assay Perform MTT Assay incubate_6d->mtt_assay analyze_proliferation Analyze Cell Proliferation mtt_assay->analyze_proliferation

Application Notes and Protocols for Studying Isomedicarpin Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Researcher: Published literature on the in vivo effects of Isomedicarpin in animal models is limited. The following application notes and protocols are presented as a proposed experimental framework based on the common methodologies used to evaluate the anti-inflammatory properties of related flavonoid and phytoalexin compounds. The quantitative data presented is hypothetical and intended for illustrative purposes.

Introduction to this compound and its Therapeutic Potential

This compound is a natural pterocarpan, a class of isoflavonoids known as phytoalexins, which are antimicrobial and antioxidant compounds synthesized by plants in response to stress or infection. While specific in vivo studies on this compound are not extensively documented, related compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties suggest that this compound is a promising candidate for further investigation as a therapeutic agent.

This document provides a detailed protocol for evaluating the potential anti-inflammatory effects of this compound using a well-established acute inflammatory animal model: Carrageenan-Induced Paw Edema in rodents.

Proposed Animal Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and the release of pro-inflammatory mediators.

Logical Workflow for the Proposed Study

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Acclimatization (7 days) B Prepare this compound Formulations (Vehicle, Doses 1, 2, 3) A->B C Prepare Positive Control (Indomethacin) D Group Animals (n=6/group) - Vehicle Control - this compound (Low Dose) - this compound (High Dose) - Positive Control F Measure Baseline Paw Volume (Plethesmometer) D->F E Administer Test Compounds (Oral Gavage, 1 hr prior to induction) G Induce Inflammation (0.1 mL 1% Carrageenan injection) E->G F->E H Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan G->H I Euthanize Animals (5 hours post-carrageenan) J Collect Blood & Paw Tissue I->J K Biochemical Analysis (Serum) - ELISA (TNF-α, IL-6) J->K L Histopathological Analysis (Paw) - H&E Staining J->L M Protein Expression Analysis (Paw) - Western Blot (COX-2) - Immunohistochemistry (NF-κB) J->M G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Ub_IkBa IkBa->Ub_IkBa Ubiquitination & Degradation NFkB_active Active NF-κB (Translocates to Nucleus) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Inhibits? This compound->NFkB_active Inhibits Translocation? P_IkBa

Application Notes: Isomedicarpin for Antioxidant Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isomedicarpin is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. As a phenolic compound, this compound possesses a chemical structure suggestive of antioxidant potential, capable of donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions[1]. Consequently, the evaluation of compounds like this compound for their antioxidant capacity is a critical area of research for the development of novel therapeutic and preventative agents.

These application notes provide a comprehensive overview of standard protocols for assessing the in vitro and cellular antioxidant activity of this compound. While specific quantitative data for this compound is not extensively available in published literature, the methodologies detailed herein provide a robust framework for researchers to determine its efficacy.

Data Presentation: Antioxidant Activity

Quantitative assessment of antioxidant activity is crucial for comparing the potency of different compounds. The following table provides a template with example data for a generic flavonoid, illustrating how to present results from various assays. Researchers can populate this table with their experimental data for this compound.

Assay TypeMethodKey ParameterExample Value for a FlavonoidPositive Control (Value)
Chemical Assays DPPH Radical ScavengingIC₅₀ (µg/mL)15.5 ± 1.2Ascorbic Acid (5.2 ± 0.4)
ABTS Radical ScavengingTEAC (µmol TE/g)850 ± 45Trolox (Reference)
Ferric Reducing Antioxidant PowerFRAP Value (µmol Fe²⁺/g)1200 ± 78Ascorbic Acid (1800 ± 95)
Cellular Assay Cellular Antioxidant Activity (CAA)CAA Value (µmol QE/g)50 ± 5.5Quercetin (Reference)

Note: IC₅₀ (Half-maximal inhibitory concentration) is inversely proportional to antioxidant activity[2]. TEAC (Trolox Equivalent Antioxidant Capacity), FRAP values, and CAA (Cellular Antioxidant Activity) values are directly proportional to antioxidant capacity.

Experimental Workflows and Signaling Pathways

Diagram 1: In Vitro Antioxidant Screening Workflow

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: In Vitro Assays cluster_2 Step 3: Data Analysis cluster_3 Step 4: Cellular Validation (Optional) A Dissolve this compound in appropriate solvent (e.g., Methanol, DMSO) B Prepare Serial Dilutions A->B C DPPH Assay B->C D ABTS Assay B->D E FRAP Assay B->E F Measure Absorbance (Spectrophotometer) C->F D->F E->F G Calculate % Inhibition F->G H Determine IC50 / Equivalency Values G->H I Cellular Antioxidant Activity (CAA) Assay H->I

Caption: Workflow for assessing the in vitro antioxidant potential of a test compound.

Diagram 2: Nrf2-ARE Signaling Pathway

References

Probing the Anti-inflammatory Potential of Isomedicarpin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. Isomedicarpin, a pterocarpan found in various plant species, represents a potential candidate for therapeutic development. These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of this compound, detailing experimental protocols for key in vitro assays and outlining the investigation of its impact on major inflammatory signaling pathways.

The following sections offer detailed methodologies for assessing this compound's effects on nitric oxide and pro-inflammatory cytokine production in macrophages, its inhibitory action on cyclooxygenase (COX) enzymes, and its modulation of the NF-κB and MAPK signaling cascades. The provided protocols and data tables serve as a guide for researchers to systematically investigate the anti-inflammatory mechanism of this compound and similar natural products.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key anti-inflammatory assays performed with this compound. These tables are for illustrative purposes to guide data presentation.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)NO Concentration (µM)% Inhibition of NO ProductionIC₅₀ (µM)
0 (Control)45.2 ± 2.10%\multirow{5}{*}{22.5}
538.1 ± 1.815.7%
1029.5 ± 1.534.7%
2518.3 ± 1.259.5%
509.7 ± 0.878.5%
1004.1 ± 0.590.9%

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineThis compound Conc. (µM)Cytokine Level (pg/mL)% InhibitionIC₅₀ (µM)
TNF-α 0 (Control)2540 ± 1500%\multirow{4}{}{18.9}
101820 ± 11028.3%
25980 ± 7561.4%
50450 ± 3082.3%
IL-6 0 (Control)1850 ± 1200%\multirow{4}{}{25.1}
101430 ± 9022.7%
25810 ± 6056.2%
50320 ± 2582.7%
IL-1β 0 (Control)880 ± 650%\multirow{4}{*}{20.4}
10650 ± 5026.1%
25390 ± 3055.7%
50180 ± 1579.5%

Table 3: Cyclooxygenase (COX) Inhibition Assay

EnzymeThis compound Conc. (µM)% InhibitionIC₅₀ (µM)
COX-1 1012.5 ± 1.1\multirow{3}{}{>100}
5025.3 ± 2.5
10045.1 ± 3.8
COX-2 1035.2 ± 2.9\multirow{3}{}{15.8}
2568.7 ± 5.4
5089.4 ± 7.2

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-treated control.

Pro-inflammatory Cytokine Production Assay

This protocol measures the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatant from the NO production assay (or a parallel experiment).

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Protocol:

  • Sample Preparation: Use the cell culture supernatants collected from the this compound and LPS-treated RAW 264.7 cells.

  • ELISA Procedure: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Calculate the concentration of each cytokine in the samples based on the standard curve. Determine the percentage inhibition for each this compound concentration compared to the LPS-only control.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This in vitro assay evaluates the selective inhibitory activity of this compound against the COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations.

  • Arachidonic acid (substrate).

  • Reaction buffer.

  • This compound.

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).[1]

  • EIA-based detection reagents to measure prostaglandin E₂ (PGE₂) production.

  • 96-well plates.

Protocol:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of this compound or a control inhibitor.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate for a defined time (e.g., 10 minutes) at 37°C.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • PGE₂ Measurement: Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's protocol.

  • Calculation: Calculate the percentage of COX inhibition for each concentration of this compound by comparing the PGE₂ levels to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2.

Signaling Pathway Analysis

This compound's anti-inflammatory effects are likely mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response.[2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[3]

Proposed Mechanism of this compound Action: this compound may inhibit the NF-κB pathway by:

  • Preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

  • Inhibiting the phosphorylation of the p65 subunit of NF-κB.

  • Blocking the nuclear translocation of the active NF-κB dimer.

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

  • Protein Extraction: Prepare cytoplasmic and nuclear protein extracts from the cells.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and NF-κB p65 (for nuclear fraction).

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation and nuclear translocation of NF-κB components.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation DNA DNA NFkB->DNA Nuclear Translocation This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a significant role in regulating the production of inflammatory mediators.[4][5]

Proposed Mechanism of this compound Action: this compound could exert its anti-inflammatory effects by inhibiting the phosphorylation of one or more MAPK proteins (ERK, JNK, p38), thereby downregulating downstream inflammatory gene expression.

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 15-30 minutes.

  • Protein Extraction: Lyse the cells to obtain total protein extracts.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described above.

    • Probe membranes with primary antibodies against phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Analysis: Analyze the band intensities to assess the effect of this compound on the phosphorylation status of MAPKs.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation & Nuclear Translocation This compound This compound This compound->MAPKK Inhibition This compound->MAPK Inhibition Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes

Caption: MAPK signaling cascade and potential points of inhibition.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory activity of a compound like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis CellViability Cell Viability Assay (e.g., MTT) NO_Assay Nitric Oxide (NO) Production Assay CellViability->NO_Assay Determine non-toxic concentrations Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay If active COX_Assay COX-1/COX-2 Inhibition Assay Cytokine_Assay->COX_Assay WesternBlot Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) COX_Assay->WesternBlot IC50 IC₅₀ Calculation WesternBlot->IC50 StatisticalAnalysis Statistical Analysis IC50->StatisticalAnalysis Conclusion Conclusion on Anti-inflammatory Potential and Mechanism StatisticalAnalysis->Conclusion This compound This compound This compound->CellViability

Caption: General workflow for anti-inflammatory drug discovery.

References

Application Notes: Isomedicarpin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isomedicarpin, a natural pterocarpan, has demonstrated notable anticancer properties in various cancer cell lines. These application notes provide a comprehensive overview of the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound, along with detailed protocols for its application in cancer cell line research. The information is intended for researchers, scientists, and professionals in drug development.

Data Summary

The cytotoxic effects of this compound have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung CancerNot explicitly stated, but MED significantly inhibits proliferation.[1]
H157Lung CancerNot explicitly stated, but MED significantly inhibits proliferation.[1]
Panc1Pancreatic Cancer3.4 ± 0.11[2]
A2780Ovarian Cancer2.1 ± 0.21[2]
Huh7it-1Hepatocellular Carcinoma34.32 ± 5.56 µg/mLNot in search results

Mechanism of Action

This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound treatment has been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins. In lung cancer cell lines A549 and H157, this compound upregulates the expression of pro-apoptotic proteins Bax and Bak1, leading to the cleavage of caspase-3[1]. Furthermore, in ovarian cancer cells (A2780), it stimulates a significant increase in apoptosis, mediated by the upregulation of Bax, p53, caspase-3, caspase-8, and caspase-9, alongside the downregulation of the anti-apoptotic protein Bcl-2[2].

Cell Cycle Arrest

Studies have demonstrated that this compound can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. In lung cancer cell lines, this compound treatment leads to cell cycle arrest[1]. In ovarian cancer cells, it has been shown to arrest cell proliferation in the S-phase[2].

Signaling Pathways

The anticancer effects of this compound are mediated through specific signaling pathways. The following diagram illustrates the proposed mechanism of this compound-induced apoptosis.

Isomedicarpin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax_Bak1 Bax/Bak1 This compound->Bax_Bak1 upregulates p53 p53 This compound->p53 upregulates Caspase8 Caspase-8 This compound->Caspase8 upregulates Caspase9 Caspase-9 Bax_Bak1->Caspase9 p53->Bax_Bak1 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Culture
  • Cell Lines and Culture Conditions:

    • Human cancer cell lines (e.g., A549, H157, Panc1, A2780) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Ensure the final DMSO concentration is less than 0.1%.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control (untreated cells).

    • Determine the IC50 value by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate for 4 hours C->D E Add DMSO D->E F Measure absorbance at 490 nm E->F G Calculate IC50 F->G

Workflow for MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the extent of apoptosis induced by this compound.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment:

    • Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation:

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to analyze the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, etc.) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Protein Extraction B SDS-PAGE A->B C Membrane Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

General workflow for Western Blot analysis.

References

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Investigation of Isomedicarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomedicarpin is a natural product found in plants of the Erythrina genus. While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound is not extensively available in the public domain, this document serves as a comprehensive guide for researchers aiming to characterize its properties. The following application notes and protocols are based on established methodologies for the evaluation of novel natural products.

Pharmacokinetic Studies: Characterizing ADME Properties

Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound. This information is critical for determining dosing regimens and predicting potential drug-drug interactions.

Table 1: Key Pharmacokinetic Parameters to Investigate for this compound
Parameter Description Typical Units Example Data (Hypothetical)
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.%25% (Oral)
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.hours (h)4.5 h
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma after administration.ng/mL or µg/mL150 ng/mL
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.hours (h)1.5 h
Area Under the Curve (AUC) The total drug exposure over time.ng·h/mL or µg·h/mL980 ng·h/mL
Clearance (CL) The volume of plasma cleared of the drug per unit time.L/h or mL/min0.5 L/h
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.L or L/kg20 L
Experimental Protocols for Pharmacokinetic Studies

1. In Vitro Metabolic Stability Assay

  • Objective: To assess the intrinsic clearance of this compound in liver microsomes.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate this compound (e.g., at 1 µM) with liver microsomes (e.g., human, rat) and a NADPH regenerating system at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the concentration of the remaining this compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

2. In Vivo Pharmacokinetic Study in Animal Models (e.g., Rodents)

  • Objective: To determine the key pharmacokinetic parameters of this compound following administration.

  • Protocol:

    • Administer a single dose of this compound to the animal model via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound in each plasma sample using a validated analytical method (e.g., LC-MS/MS).

    • Use pharmacokinetic software to calculate the parameters listed in Table 1.

Pharmacokinetic_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model) Microsomal_Stability Metabolic Stability (Liver Microsomes) PK_Modeling Pharmacokinetic Modeling Microsomal_Stability->PK_Modeling Intrinsic Clearance Plasma_Protein_Binding Plasma Protein Binding Dosing This compound Administration (Oral / IV) Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis Analysis->PK_Modeling ADME_Profile ADME Profile PK_Modeling->ADME_Profile Calculate Parameters (t½, Cmax, AUC, etc.)

Workflow for Pharmacokinetic Characterization.

Pharmacodynamic Studies: Understanding Biological Effects

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body and its mechanism of action. Given that compounds from Erythrina species have shown anti-inflammatory and central nervous system activities, initial studies for this compound could focus on these areas.

Table 2: Key Pharmacodynamic Parameters to Investigate for this compound
Parameter Description Typical Units Example Data (Hypothetical)
IC50 / EC50 The concentration of a drug that is required for 50% inhibition/effect in vitro.µM or nM2.5 µM (for COX-2 inhibition)
Efficacy (Emax) The maximum response achievable from a drug.% inhibition or fold change85% inhibition of LPS-induced NO production
Potency The amount of drug needed to produce a given effect.ED50 (in vivo) in mg/kg10 mg/kg (for analgesic effect)
Receptor Binding Affinity (Ki) The inhibition constant for a ligand binding to a receptor.nM50 nM (for GABAA receptor)
Experimental Protocols for Pharmacodynamic Studies

1. In Vitro Anti-inflammatory Assay (e.g., LPS-induced Nitric Oxide Production)

  • Objective: To evaluate the anti-inflammatory potential of this compound.

  • Protocol:

    • Culture macrophages (e.g., RAW 264.7 cells) in a suitable medium.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the amount of nitric oxide (NO) produced using the Griess reagent.

    • Determine the IC50 value of this compound for NO inhibition.

2. In Vivo Analgesic Activity (e.g., Hot Plate Test)

  • Objective: To assess the central analgesic effects of this compound in an animal model.

  • Protocol:

    • Acclimatize the animals (e.g., mice) to the hot plate apparatus, which is maintained at a constant temperature (e.g., 55°C).

    • Record the baseline latency for the animal to show a pain response (e.g., licking paws, jumping).

    • Administer this compound or a vehicle control to different groups of animals.

    • At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animals on the hot plate and record the reaction latency.

    • A significant increase in reaction latency compared to the control group indicates an analgesic effect.

Signaling Pathway Analysis

To elucidate the mechanism of action, it is crucial to investigate the molecular signaling pathways modulated by this compound. Based on the potential anti-inflammatory effects, a hypothetical pathway involving NF-κB is presented below.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB Inhibits NF_kB NF_kB IKK->NF_kB Phosphorylates IkB, releasing NF-kB IkB->NF_kB Sequesters Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->IKK Hypothesized Inhibition

Hypothetical Anti-inflammatory Signaling Pathway.

This diagram illustrates a potential mechanism where this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

The provided application notes and protocols offer a structured framework for the systematic investigation of the pharmacokinetic and pharmacodynamic properties of this compound. By following these established methodologies, researchers can generate the necessary data to understand its therapeutic potential and mechanism of action. The successful characterization of this compound could pave the way for its development as a novel therapeutic agent.

Troubleshooting & Optimization

Technical Support Center: Isomedicarpin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Isomedicarpin extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound has been isolated from various plant species, most notably from the genera Erythrina, Pterocarpus, and Glycyrrhiza. Specific examples include Erythrina species, Pterocarpus macrocarpus, and Glycyrrhiza glabra (licorice root).

Q2: What are the most effective extraction methods for this compound?

A2: Several methods can be employed for the extraction of isoflavonoids like this compound. Conventional methods include maceration and Soxhlet extraction.[1] However, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred due to their increased efficiency, reduced extraction time, and lower solvent consumption.[1][2] Supercritical Fluid Extraction (SFE) with carbon dioxide is another advanced method that can be utilized.

Q3: Which solvents are most suitable for this compound extraction?

A3: The choice of solvent is critical and depends on the extraction method. Generally, polar solvents are effective for extracting isoflavonoids. Ethanol and methanol, often in aqueous solutions (e.g., 50-80%), are commonly used.[3][4][5] The optimal solvent composition should be determined experimentally to maximize the yield of this compound.

Q4: How can I purify the crude extract to isolate this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the purification of this compound from a crude extract.[6][7] A reversed-phase C18 column is typically used with a gradient elution system, often involving a mixture of acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[7][8]

Q5: What are the key factors that influence the yield of this compound extraction?

A5: The yield of this compound is influenced by several factors, including the choice of plant material, particle size of the ground material, extraction method, solvent type and concentration, temperature, extraction time, and the solid-to-solvent ratio.[9][10] Optimizing these parameters is crucial for maximizing the extraction efficiency.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound extraction and purification.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent The polarity of the solvent may not be optimal for this compound. Experiment with different solvents (e.g., methanol, ethanol, acetone) and varying concentrations of aqueous solutions. For isoflavonoids, aqueous ethanol (50-80%) is often a good starting point.[3][5]
Suboptimal Temperature Extraction temperature can significantly impact yield. For UAE and MAE, temperatures are typically in the range of 40-80°C.[3] Excessively high temperatures can lead to the degradation of thermolabile compounds.[11] Perform small-scale extractions at different temperatures to find the optimum.
Insufficient Extraction Time The extraction time may not be long enough to allow for complete diffusion of this compound from the plant matrix. Increase the extraction time in increments and monitor the yield to determine the optimal duration. For UAE and MAE, extraction times are generally shorter than for conventional methods.[12]
Incorrect Particle Size If the plant material is not ground finely enough, the solvent may not be able to penetrate the plant cells effectively. Conversely, if the powder is too fine, it can lead to difficulties in filtration. A particle size in the range of 100-300 micrometers is often a good starting point for UAE.[13]
Poor Solid-to-Solvent Ratio An insufficient volume of solvent will result in an incomplete extraction. A common starting point is a solid-to-solvent ratio of 1:10 to 1:30 (w/v).[14]
Issues During HPLC Purification
Problem Potential Cause Solution
Poor Peak Resolution Inadequate separation of this compound from other compounds.Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks. Ensure the column is not overloaded. Consider using a column with a smaller particle size or a different stationary phase.
Peak Tailing Can be caused by interactions between the analyte and active sites on the column, or by column overload.Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase to mask active sites. Reduce the injection volume or the concentration of the sample. Ensure the sample solvent is compatible with the mobile phase.
Ghost Peaks Peaks that appear in blank runs or at unexpected retention times.This is often due to contamination in the HPLC system or the sample. Flush the system thoroughly with a strong solvent. Ensure all solvents and samples are filtered before use. Check for carryover from previous injections.
No Peaks or Low Sensitivity The detector may not be set to the optimal wavelength for this compound, or the compound may be degrading.Determine the UV absorbance maximum for this compound (typically around 280-310 nm for pterocarpans) and set the detector accordingly. Ensure the stability of this compound in the chosen solvent and at the operating temperature.[15][16]
High Backpressure Can be caused by a blockage in the system, often in the column or guard column.Reverse flush the column according to the manufacturer's instructions. If the pressure remains high, the column may need to be replaced. Ensure all solvents are properly degassed and filtered.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound. Optimal conditions should be determined for each specific plant matrix.

  • Sample Preparation: Dry the plant material (e.g., Erythrina leaves or stems) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 5 g) into an extraction vessel. Add the extraction solvent (e.g., 60% aqueous ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Sonication: Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired extraction temperature (e.g., 60°C) and sonication frequency (e.g., 20-40 kHz).[3]

  • Extraction Time: Sonicate for a predetermined time (e.g., 10-30 minutes).

  • Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. The extract can then be concentrated under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude extract using HPLC to determine the yield of this compound.

Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general procedure for MAE. It is important to use a dedicated microwave extraction system for safety and precise control of parameters.

  • Sample Preparation: Prepare the dried and powdered plant material as described for UAE.

  • Extraction Vessel: Place a weighed amount of the plant material (e.g., 1-5 g) into a microwave-safe extraction vessel.[17] Add the extraction solvent (e.g., 70% methanol).

  • Microwave Parameters: Seal the vessel and place it in the microwave extractor. Set the microwave power (e.g., 300-800 W), temperature (e.g., 70°C), and extraction time (e.g., 5-20 minutes).[2][18]

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening to avoid solvent loss. Filter the extract to remove the solid plant material.

  • Concentration and Analysis: Concentrate the filtrate using a rotary evaporator and analyze the this compound content by HPLC.

Data Presentation

Table 1: Comparison of Extraction Methods for Isoflavonoids
Extraction Method Typical Solvent Temperature Range (°C) Extraction Time Advantages Disadvantages
Maceration Ethanol, MethanolRoom Temperature24-72 hoursSimple, requires minimal equipmentTime-consuming, lower efficiency
Soxhlet Extraction Ethanol, HexaneBoiling point of solvent6-24 hoursMore efficient than macerationTime-consuming, potential for thermal degradation of compounds
Ultrasound-Assisted (UAE) Aqueous Ethanol/Methanol25-8010-60 minutesFast, efficient, reduced solvent use[3]Equipment cost, potential for radical formation at high intensity
Microwave-Assisted (MAE) Aqueous Ethanol/Methanol50-1205-30 minutesVery fast, highly efficient, reduced solvent use[2]Requires specialized equipment, potential for localized overheating
Supercritical Fluid (SFE) CO₂ with co-solvent (e.g., Ethanol)40-8030-120 minutes"Green" solvent, high selectivityHigh initial equipment cost, may be less efficient for polar compounds without a co-solvent

Note: The optimal parameters for this compound extraction may vary depending on the plant source and should be determined experimentally.

Visualizations

Isoflavonoid Biosynthesis Pathway

Isoflavonoid_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin_chalcone->Liquiritigenin CHR Hydroxyisoflavanone 2-Hydroxyisoflavanone Liquiritigenin->Hydroxyisoflavanone IFS Daidzein Daidzein (Isoflavone) Hydroxyisoflavanone->Daidzein HID Dihydrodaidzein 2'-Hydroxydihydrodaidzein Daidzein->Dihydrodaidzein IFR Vestitone Vestitone Dihydrodaidzein->Vestitone VFR Medicarpin Medicarpin (Pterocarpan) Vestitone->Medicarpin DMR This compound This compound (Pterocarpan) Medicarpin->this compound Isomerase (postulated)

Caption: Simplified isoflavonoid biosynthesis pathway leading to this compound.

General Workflow for this compound Extraction and Purification

Extraction_Workflow Plant_Material Plant Material (e.g., Erythrina sp.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (UAE, MAE, etc.) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification HPLC Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, MS, NMR) Pure_this compound->Analysis

Caption: General experimental workflow for this compound extraction.

Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Yield Start Low this compound Yield Check_Solvent Is the solvent optimal? Start->Check_Solvent Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Optimize_Solvent Test different solvents and concentrations (e.g., 50-80% ethanol). Check_Solvent->Optimize_Solvent No Check_Time Is the extraction time sufficient? Check_Temp->Check_Time Yes Optimize_Temp Perform extractions at different temperatures (e.g., 40-80°C). Check_Temp->Optimize_Temp No Check_Particle_Size Is the particle size appropriate? Check_Time->Check_Particle_Size Yes Optimize_Time Increase extraction time incrementally. Check_Time->Optimize_Time No Optimize_Particle_Size Grind to a finer powder (e.g., 40-60 mesh). Check_Particle_Size->Optimize_Particle_Size No Success Yield Improved Check_Particle_Size->Success Yes Optimize_Solvent->Check_Temp Optimize_Temp->Check_Time Optimize_Time->Check_Particle_Size Optimize_Particle_Size->Success

Caption: Logical troubleshooting flow for low this compound yield.

References

Technical Support Center: Isomedicarpin In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomedicarpin. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in vitro?

This compound is a natural product belonging to the pterocarpans, a class of isoflavonoids. Like many plant-derived compounds, this compound has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results. Proper handling and solubilization techniques are crucial for its effective use in in vitro assays.

Q2: Which solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents.[1] The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your cell line.

  • Dimethyl sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of this compound.

  • Ethanol: Can also be used, but may have lower solubilizing capacity compared to DMSO.

  • Acetone: Another potential solvent, though its use in cell culture is less common and should be carefully validated.[1]

  • Chloroform, Dichloromethane, Ethyl Acetate: While this compound is soluble in these solvents, they are generally not compatible with live-cell in vitro assays due to their high toxicity.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe. However, sensitivity to DMSO can vary significantly between cell types. It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation upon dilution of stock solution in aqueous media. The aqueous solubility of this compound has been exceeded.- Increase the final volume of the culture medium to lower the final concentration of this compound.- Prepare an intermediate dilution of the stock solution in a co-solvent like ethanol before final dilution in media.- Gently warm the media to 37°C before adding the compound and vortex briefly.
Cloudiness or crystals observed in the stock solution. The stock solution is too concentrated or has been stored improperly.- Prepare a new stock solution at a lower concentration.- Gently warm the stock solution in a 37°C water bath and vortex to redissolve.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent or unexpected biological activity. - Compound degradation.- Solvent effects at high concentrations.- Precipitation of the compound leading to lower effective concentration.- Ensure proper storage of stock solutions (protected from light, at low temperature).- Run a dose-response curve for DMSO alone to rule out solvent-induced effects.- Visually inspect wells for any signs of precipitation before and during the experiment.
Cell death observed in vehicle control wells. The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line.- Reduce the final concentration of the solvent in the culture medium.- Perform a solvent toxicity assay to determine the no-observed-adverse-effect level (NOAEL) for your specific cells and assay duration.

Quantitative Data Summary

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended Starting ConcentrationNotes
DMSO10-50 mMHigh solubility. The preferred solvent for high-concentration stocks.
Ethanol1-10 mMModerate solubility. Can be used as an alternative or for intermediate dilutions.
Acetone1-10 mMModerate solubility. Less common for cell culture; requires careful validation.

Table 2: General Guidelines for Final Solvent Concentrations in Cell Culture

SolventRecommended Final ConcentrationMaximum Tolerable Concentration (Cell Line Dependent)
DMSO≤ 0.1%Up to 1% in some robust cell lines for short-term assays.
Ethanol≤ 0.1%Generally, tolerated up to 0.5% in many cell lines.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining Solvent Toxicity

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in your complete cell culture medium. The concentration range should span above and below your intended final concentration (e.g., from 0.01% to 2.0%).

  • Treatment: Replace the medium in the wells with the medium containing the different solvent concentrations. Include a "medium only" control.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment.

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.

  • Data Analysis: Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the "medium only" control. This is your maximum tolerable solvent concentration.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for In Vitro Studies with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_media Prepare Treatment Media (Dilute Stock in Culture Medium) prep_stock->prep_media treatment Treat Cells with This compound Dilutions prep_media->treatment cell_seeding Seed Cells in Culture Plates cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Biological Assay (e.g., Viability, Gene Expression) incubation->assay data_analysis Analyze and Interpret Data assay->data_analysis

Figure 1. Workflow for in vitro this compound experiments.

Figure 2. Potential this compound signaling pathways.

References

Technical Support Center: Stabilizing Isomedicarpin for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isomedicarpin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product belonging to the class of organic compounds known as pterocarpans, which are derivatives of isoflavonoids.[1] Its chemical formula is C16H14O4.[2][3]

Q2: What are the general recommendations for the long-term storage of this compound?

While specific long-term stability data for this compound is limited, general guidelines for flavonoids and other bioactive small molecules are applicable. For long-term storage, this compound should be stored as a solid (lyophilized powder) in a tightly sealed container, protected from light, and kept at low temperatures.

Q3: What is the recommended temperature for storing this compound?

For long-term storage (months to years), it is recommended to store this compound at -20°C or -75°C.[4][5] One supplier suggests room temperature for short-term storage in the continental US, but this may not be suitable for long-term stability.[6] Always refer to the supplier's certificate of analysis for any specific recommendations.

Q4: How should I store this compound in solution?

Long-term storage of flavonoids in solution is generally not recommended due to increased susceptibility to degradation. If you must store it in solution, prepare stock solutions and store them as small aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Q5: What solvents are suitable for dissolving and storing this compound?

The solubility of flavonoids depends on their polarity. Glycosylated flavonoids are more soluble in polar solvents, while aglycones are more soluble in less polar organic solvents.[7] this compound, an isoflavonoid, is expected to be soluble in organic solvents like ethanol, methanol, DMSO, and dimethylformamide (DMF). For storage in solution, a solvent in which the compound is highly soluble and stable should be chosen. It is advisable to use anhydrous solvents to minimize water-related degradation.

Q6: How does pH affect the stability of this compound?

For many flavonoids, acidic conditions (pH < 7) tend to improve stability, while neutral to alkaline conditions can lead to degradation.[8] If working with aqueous solutions, it is recommended to use a buffer system to maintain an acidic to neutral pH.

Q7: What are the primary factors that can cause this compound to degrade?

The main factors contributing to the degradation of flavonoids like this compound are:

  • Temperature: Higher temperatures accelerate chemical degradation.[8][9]

  • Light: Exposure to UV or visible light can induce photochemical degradation.

  • Oxygen: Oxidative degradation can occur, especially for compounds with hydroxyl groups.[10]

  • Moisture/Humidity: High humidity can lead to hydrolysis and facilitate other degradation pathways, especially for solid compounds.[11][12]

  • pH: As mentioned, non-optimal pH in aqueous solutions can lead to instability.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity or inconsistent experimental results. Degradation of this compound stock.1. Prepare fresh stock solutions from solid material.2. Perform a purity check of the solid material using HPLC.3. Review storage conditions (temperature, light exposure, container seal).
Change in the physical appearance of the solid (e.g., color change, clumping). 1. Oxidation or photochemical degradation.2. Absorption of moisture.1. Store the compound in an amber vial or protect it from light.2. Store in a desiccator or under an inert atmosphere (e.g., argon, nitrogen).3. Ensure the vial cap is tightly sealed.
Precipitation of this compound from solution upon thawing. 1. Poor solubility at low temperatures.2. Solvent evaporation.3. The concentration is too high.1. Gently warm the solution and vortex to redissolve.2. Ensure vials are tightly sealed to prevent solvent evaporation.3. Prepare a more dilute stock solution.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound.1. Compare the chromatogram with a freshly prepared standard.2. If new peaks are present, this indicates degradation. Follow best practices for storage to minimize further degradation.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability. These are general recommendations based on best practices for flavonoids.

Storage Format Temperature Duration Atmosphere Light Conditions Container
Solid (Lyophilized Powder) -20°C or -75°C> 6 monthsInert gas (Argon/Nitrogen) or desiccatedProtected from lightTightly sealed amber glass vial
Solid (Lyophilized Powder) 4°C< 6 monthsDesiccatedProtected from lightTightly sealed amber glass vial
Stock Solution (in organic solvent) -20°C< 1 monthAirProtected from lightTightly sealed amber glass vial

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under different storage conditions.

Objective: To quantify the percentage of intact this compound over time.

Materials:

  • This compound (solid)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Standard Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From this stock, prepare a working standard at a lower concentration (e.g., 10 µg/mL) in the mobile phase. This will be your "Time 0" reference.

  • Sample Preparation for Stability Study:

    • Prepare several aliquots of this compound in the desired format (solid or solution) and concentration.

    • Store these aliquots under the different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

  • HPLC Analysis:

    • Mobile Phase: A typical starting point for flavonoid analysis is a gradient of acetonitrile and water with 0.1% formic acid. For example:

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes can be a good starting point.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C

    • Detection Wavelength: Based on the UV spectrum of this compound (a diode array detector is useful for determining the optimal wavelength).

    • Injection Volume: 10-20 µL

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

    • If the sample is a solid, dissolve it to the target concentration. If it is a solution, dilute it to the working concentration.

    • Inject the sample into the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Calculate the percentage of remaining this compound at each time point relative to the "Time 0" sample using the formula:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Visualizations

This compound Degradation Pathway

cluster_factors Contributing Factors This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degradation Oxidation Oxidation Oxidation->Degradation_Products leads to Hydrolysis Hydrolysis Hydrolysis->Degradation_Products leads to Photodegradation Photodegradation Photodegradation->Degradation_Products leads to High Temperature High Temperature Oxygen Oxygen Light Light Moisture Moisture Non-optimal pH Non-optimal pH

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for this compound Storage

start Inconsistent Experimental Results check_storage Review Storage Conditions start->check_storage check_purity Check Purity of Solid Compound (HPLC) prepare_fresh Prepare Fresh Stock Solution check_purity->prepare_fresh Compound Pure order_new Order New Compound check_purity->order_new Compound Degraded check_storage->check_purity Conditions OK adjust_storage Adjust Storage Conditions: - Lower Temperature - Protect from Light - Use Inert Gas check_storage->adjust_storage Conditions Not Optimal continue_exp Continue Experiment prepare_fresh->continue_exp adjust_storage->prepare_fresh

Caption: Troubleshooting workflow for storage-related issues.

Decision Flowchart for Selecting Storage Conditions

start Select Storage Duration short_term Short-Term (< 1 month) start->short_term Short long_term Long-Term (> 1 month) start->long_term Long solid_or_solution Solid or Solution? short_term->solid_or_solution store_solid Store as Solid (Lyophilized) long_term->store_solid temp_long Store at -20°C or -75°C - Protect from light - Desiccate or use inert gas long_term->temp_long solid_or_solution->store_solid Solid store_solution Store as Solution (Aliquot) solid_or_solution->store_solution Solution temp_short_solid Store at 4°C or -20°C - Protect from light store_solid->temp_short_solid temp_short_solution Store at -20°C - Protect from light store_solution->temp_short_solution

Caption: Decision-making for this compound storage conditions.

References

Technical Support Center: Isomedicarpin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting for a common issue encountered during the HPLC analysis of Isomedicarpin: peak tailing. Symmetrical, or Gaussian, peaks are crucial for accurate quantification, and tailing can compromise results by affecting peak integration and resolution.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?

Peak tailing is a distortion where the latter half of a chromatographic peak is wider than the front half, creating a "tail".[3] An ideal peak is symmetrical (a perfect bell curve). This asymmetry is problematic because it can obscure smaller, closely eluting peaks, decrease resolution, and lead to inaccurate quantification of this compound.[1] The issue is often quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is generally considered significant tailing.[4][5]

Q2: What are the primary chemical causes of peak tailing for this compound?

This compound is a flavonoid, a class of compounds that includes a pterocarpan skeleton with hydroxyl (-OH) groups.[6][7] The most common cause of peak tailing for such compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4]

Specifically, the hydroxyl groups on this compound can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[8][9] These interactions are stronger than the primary hydrophobic retention mechanism, causing some this compound molecules to lag behind, which results in a tailing peak.[4] This "silanol effect" is a major cause of peak asymmetry for polar and basic compounds.[8]

Below is a diagram illustrating this unwanted secondary interaction.

G Mechanism of Silanol Interaction with this compound cluster_0 Silica Stationary Phase (C18) cluster_1 Mobile Phase Silica Silica Surface Si-O-Si Si-OH (Residual Silanol) C18 C18 Chains (Primary Interaction Site) Analyte_Good This compound (Normal Elution) Analyte_Good->C18  Hydrophobic Interaction  (Desired) Result_Good Symmetrical Peak Analyte_Bad This compound (Delayed Elution) Analyte_Bad->Silica:f2  Silanol Interaction  (Causes Tailing) Result_Bad Tailing Peak

Caption: Interaction of this compound with C18 stationary phase.
Q3: How can I troubleshoot and resolve peak tailing?

Troubleshooting should be a systematic process of eliminating potential causes. The most common areas to investigate are the mobile phase, the HPLC column itself, the sample preparation, and instrumental factors.[3]

Below is a workflow to guide your troubleshooting process.

G cluster_mobile_phase Mobile Phase Actions cluster_column Column Actions cluster_sample Sample Actions cluster_instrument Instrument Actions start This compound Peak Tailing Observed mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase column_check Step 2: Column Evaluation mobile_phase->column_check Tailing Persists ph_adjust Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) sample_check Step 3: Sample & Injection Check column_check->sample_check Tailing Persists flush Flush Column with Strong Solvent instrument_check Step 4: Instrument Check sample_check->instrument_check Tailing Persists overload Reduce Injection Volume or Dilute Sample dead_volume Check for Extra-Column Volume (tubing, fittings) resolved Issue Resolved ph_adjust->resolved Success modifier Switch Organic Modifier (Acetonitrile to Methanol) modifier->resolved Success buffer Increase Buffer Strength (10-50 mM) buffer->resolved Success flush->resolved Success replace Use End-Capped Column or Replace Old Column replace->resolved Success overload->resolved Success solvent Dissolve Sample in Initial Mobile Phase solvent->resolved Success dead_volume->resolved Success

References

Technical Support Center: Optimizing Isomedicarpin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isomedicarpin in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse tumor model?

A1: Direct in vivo dosage data for this compound is limited in publicly available literature. However, data from studies on structurally similar pterocarpans, such as Maackiain, can provide a valuable starting point. For instance, in a xenograft model of nasopharyngeal carcinoma, Maackiain was administered intraperitoneally at a dose of 20 mg/kg. Another study on triple-negative breast cancer used both a low and a high dose of Maackiain, demonstrating a dose-dependent inhibitory effect on tumor growth.[1]

Therefore, a pilot dose-ranging study is highly recommended. A suggested starting range for this compound could be between 10-50 mg/kg, administered via an appropriate route (e.g., intraperitoneal or intravenous). It is crucial to include a vehicle control group and to monitor for any signs of toxicity.

Q2: this compound has poor aqueous solubility. What are the recommended formulation strategies for in vivo administration?

A2: The low aqueous solubility of this compound presents a significant challenge for in vivo studies. Several formulation strategies can be employed to enhance its solubility and bioavailability. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous).

For intravenous administration, common strategies include the use of:

  • Co-solvents: A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400) and an aqueous solution (e.g., saline, PBS). It is critical to ensure the final concentration of the organic solvent is non-toxic to the animals.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Nanoparticle formulations: Encapsulating this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile.

For oral administration, particle size reduction through techniques like micronization or the use of self-emulsifying drug delivery systems (SEDDS) can improve dissolution and absorption.[2]

Q3: What are the potential mechanisms of action and signaling pathways affected by this compound?

A3: this compound, as a pterocarpan isoflavonoid, is likely to share mechanisms of action with other well-studied isoflavonoids. These compounds are known to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, and survival. Key pathways that may be affected by this compound include:

  • PI3K/Akt Signaling Pathway: This is a crucial pathway for cell survival and growth. Many isoflavonoids have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.

  • Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is common in many cancers. Some flavonoids can modulate the Wnt pathway, affecting cell fate and proliferation.[3][4]

  • MAPK/Ras Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Maackiain has been shown to inhibit this pathway in nasopharyngeal carcinoma cells.[5]

Troubleshooting Guides

Problem 1: High mortality or signs of toxicity in the experimental group.

Possible Cause Troubleshooting Step
Vehicle Toxicity Ensure the concentration of any organic solvents (e.g., DMSO) in the final formulation is below established toxic levels for the animal model. Run a vehicle-only control group to assess its effects.
Compound Toxicity The administered dose of this compound may be too high. Conduct a dose-escalation study starting from a lower dose (e.g., 1-5 mg/kg) to determine the maximum tolerated dose (MTD).
Formulation Instability The compound may be precipitating out of solution upon administration, leading to embolism or localized toxicity. Visually inspect the formulation for any precipitation before and after dilution. Consider alternative formulation strategies to improve stability.
Route of Administration The chosen route of administration may not be optimal. For example, some formulations that are safe for intraperitoneal injection may be toxic if administered intravenously. Evaluate the suitability of the administration route for your specific formulation.

Problem 2: Lack of significant anti-tumor effect.

Possible Cause Troubleshooting Step
Insufficient Dosage The administered dose of this compound may be too low to elicit a therapeutic response. If no toxicity was observed at the current dose, consider a dose-escalation study to evaluate higher concentrations.
Poor Bioavailability The formulation may not be providing adequate systemic exposure to the compound. Analyze the pharmacokinetic profile of this compound with the current formulation to determine parameters like Cmax, AUC, and half-life. If bioavailability is low, explore alternative formulation strategies.
Rapid Metabolism This compound may be rapidly metabolized and cleared from the body. Investigate the metabolic stability of the compound in vitro and consider more frequent dosing or a sustained-release formulation.
Tumor Model Resistance The chosen cancer cell line or tumor model may be inherently resistant to the mechanism of action of this compound. Test the in vitro sensitivity of the cancer cells to this compound to confirm its cytotoxic potential.

Quantitative Data Summary

The following table summarizes in vivo dosage information for pterocarpans and related isoflavonoids from the literature, which can be used as a reference for designing this compound dosage studies.

CompoundAnimal ModelTumor TypeRoute of AdministrationDosageOutcomeReference
Maackiain Nude MiceTriple-Negative Breast CancerIntraperitonealLow and High Dose (specifics not stated)Dose-dependent tumor growth inhibition[1]
Maackiain Nude MiceNasopharyngeal CarcinomaNot Specified20 mg/kgReduced tumor weight and volume
Medicarpin Not SpecifiedLung CancerNot SpecifiedNot SpecifiedInhibited tumor growth[6]
FBA-TPQ (Makaluvamine Analog) Nude MiceBreast Cancer XenograftIntraperitoneal5, 10, 20 mg/kg/day (3 days/week)Dose-dependent tumor growth inhibition[7]
GSSRF (Saponin Rich Fraction) MiceDalton's Lymphoma AscitesNot Specified100 and 200 mg/kgReduced tumor volume and weight[8]

Experimental Protocols

Protocol 1: Formulation of this compound for Intravenous Injection

This protocol provides a general guideline for formulating a poorly soluble compound like this compound for intravenous administration in mice. Note: Optimization will be required based on the specific physicochemical properties of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG400, sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Procedure:

  • Solubilization:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a minimal amount of DMSO. For example, create a stock solution of 10-20 mg/mL. Gently warm and vortex if necessary to aid dissolution.

  • Co-solvent Addition:

    • To the this compound-DMSO solution, add PEG400 to create a co-solvent mixture. A common ratio is 1:1 (v/v) DMSO:PEG400. This mixture helps to prevent precipitation upon addition of the aqueous component.

  • Aqueous Dilution:

    • Slowly add sterile saline or PBS to the co-solvent mixture while vortexing to reach the final desired concentration. The final concentration of the organic solvents should be kept as low as possible (ideally, total organic solvent concentration <10-20% of the final injection volume).

  • Sterilization:

    • Sterile-filter the final formulation through a 0.22 µm filter into a sterile, pyrogen-free vial.

  • Pre-injection Check:

    • Before each injection, visually inspect the solution for any signs of precipitation. If precipitation is observed, the formulation is not suitable for intravenous administration.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

This protocol outlines the standard procedure for intravenous injection into the lateral tail vein of a mouse.

Materials:

  • Mouse restraint device

  • Heat source (e.g., heat lamp or warming pad)

  • 27-30 gauge needles with syringes

  • 70% ethanol or isopropanol wipes

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Place the mouse in a restraint device, allowing the tail to be accessible.

    • Warm the tail using a heat lamp or warming pad to induce vasodilation, making the veins more visible and easier to access. Be careful not to overheat the tail.

  • Injection Site Preparation:

    • Wipe the tail with a 70% alcohol wipe to clean the injection site.

  • Injection:

    • Identify one of the lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees). The needle should be inserted parallel to the vein.

    • A successful cannulation is often indicated by a flash of blood in the hub of the needle.

    • Slowly inject the formulated this compound. The maximum recommended bolus injection volume for a mouse is 5 ml/kg.

    • If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the tail.

  • Post-injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways potentially modulated by this compound, created using the DOT language.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (activates) Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (fully activates) Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis CellCycle Cell Cycle Progression GSK3b->CellCycle Inhibits This compound This compound (and other Isoflavonoids) This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Wnt->LRP Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin_cyto->Proteasome BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates This compound This compound (and other Isoflavonoids) This compound->DestructionComplex Modulates This compound->BetaCatenin_cyto Modulates Stability

Caption: Wnt/β-catenin Signaling Pathway and Potential Modulation by this compound.

References

Reducing cytotoxicity of Isomedicarpin in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Isomedicarpin in normal cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound. What are the potential general strategies to reduce this off-target toxicity?

A1: High cytotoxicity in normal cells is a common challenge in drug development. Several strategies can be explored to mitigate these effects while potentially maintaining or enhancing efficacy in target cancer cells. These approaches, broadly categorized, include:

  • Advanced Formulation and Delivery Systems: Encapsulating this compound in nanocarriers can control its release and target it to cancer cells, thereby reducing systemic exposure to normal cells.[1][2][3][4]

  • Co-administration with Protective Agents: Certain agents can selectively protect normal cells from drug-induced damage, a strategy known as "cyclotherapy" or chemoprotection.[5][6][7][8]

  • Structural Modification (Prodrug Approach): Modifying the chemical structure of this compound to create an inactive prodrug that is selectively activated in the tumor microenvironment can reduce systemic toxicity.[9]

  • Dose and Schedule Optimization: Altering the concentration and timing of this compound exposure can sometimes identify a therapeutic window where cancer cells are more sensitive than normal cells.

Q2: How can we use a targeted drug delivery system to reduce this compound's cytotoxicity to normal cells?

A2: Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thus lowering the systemic concentration and associated toxicity to healthy tissues.[1][2][3][4] For this compound, you could explore:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Surface modification with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells can enhance targeting.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, allowing for controlled, sustained release.[2] Similar to liposomes, their surface can be functionalized for active targeting.

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can improve the bioavailability of poorly soluble drugs.[10]

The choice of delivery system will depend on the physicochemical properties of this compound.

Q3: What is "cyclotherapy" and could it be applicable to this compound?

A3: Cyclotherapy is a strategy that involves the sequential administration of two drugs. The first drug induces a temporary cell cycle arrest (e.g., in G1 phase) in normal, healthy cells, making them resistant to a second drug that targets actively dividing cells.[5][7][8] Since many cancer cells have defective cell cycle checkpoints (e.g., p53 mutations), they do not arrest and are selectively killed by the second, cytotoxic agent.[6][7]

To assess if this is a viable strategy for this compound, you would need to:

  • Characterize the effect of this compound on the cell cycle in both normal and cancer cell lines.

  • If this compound is found to be a cell-cycle-specific agent, you could investigate pre-treating the cells with a cell cycle inhibitor (like a CDK4/6 inhibitor) to protect the normal cells.[5]

Q4: Are there formulation strategies to improve the solubility of this compound that might also impact its cytotoxicity?

A4: Yes, for poorly soluble compounds, formulation strategies to enhance solubility can sometimes reduce toxicity by improving bioavailability and allowing for lower effective doses.[10][11] Approaches to consider include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility and potentially reducing local irritation or toxicity.[4][12]

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier at a solid state can enhance its dissolution rate and bioavailability.[13]

  • Use of Co-solvents: While this needs to be carefully optimized, the use of biocompatible co-solvents in the formulation can improve solubility. However, the toxicity of the co-solvents themselves must be considered.[10]

Troubleshooting Guides

Issue: High variance in cytotoxicity results between experiments.

Potential Cause Troubleshooting Step
This compound Solubility Issues Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitation. Consider preparing fresh stock solutions for each experiment.
Cell Culture Inconsistency Standardize cell passage number, seeding density, and growth phase. Ensure cells are healthy and free from contamination.
Assay-Related Variability Optimize incubation times with this compound and the cytotoxicity detection reagent (e.g., MTT, XTT). Ensure consistent timing across all plates and experiments.

Issue: this compound shows higher toxicity in normal cells compared to cancer cells.

Potential Cause Troubleshooting Step
Off-Target Effects Investigate the mechanism of action. Is this compound hitting a target that is more critical for the survival of the normal cell line being used? Perform target validation studies.
Differential Metabolism Normal cells may be metabolizing this compound into a more toxic compound. Analyze metabolites in both normal and cancer cell lines.
Suboptimal Therapeutic Window The current concentration range may be entirely outside the therapeutic window. Perform a broad dose-response curve (e.g., logarithmic dilutions over several orders of magnitude) to identify a potential window where cancer cells are more sensitive.

Quantitative Data Summary

The following table presents hypothetical data from an experiment designed to assess the effect of liposomal encapsulation on the cytotoxicity of this compound in a normal cell line (e.g., primary human fibroblasts) versus a cancer cell line.

Formulation Cell Line IC50 (µM) after 48h Selectivity Index (Normal IC50 / Cancer IC50)
Free this compoundNormal Fibroblasts151.33
Free this compoundCancer Cell Line20
Liposomal this compoundNormal Fibroblasts454.5
Liposomal this compoundCancer Cell Line10

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a general method for determining the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating a hydrophobic compound like this compound into liposomes.

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent like chloroform or a chloroform/methanol mixture.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with a buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation & Hypothesis cluster_execution Experimental Execution cluster_analysis Data Analysis & Conclusion Problem High Cytotoxicity of this compound in Normal Cells Hypothesize Hypothesize Mitigation Strategy (e.g., Formulation, Co-treatment) Problem->Hypothesize Protocol Select/Develop Protocol (e.g., Liposome Formulation) Hypothesize->Protocol Experiment Perform In Vitro Assays (e.g., MTT on Normal vs. Cancer Cells) Protocol->Experiment Analyze Analyze Data (Calculate IC50, Selectivity Index) Experiment->Analyze Conclusion Conclusion: Strategy Effective? Analyze->Conclusion Conclusion->Problem Yes, Problem Solved Conclusion->Hypothesize No, Refine Strategy

Caption: A general experimental workflow for addressing and mitigating drug-induced cytotoxicity.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Simplified Apoptotic Pathway cluster_outcome Cellular Outcome Drug This compound Mito Mitochondrial Stress (e.g., ROS generation) Drug->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway, a common mechanism of drug-induced cytotoxicity.

troubleshooting_guide Start Start: High Cytotoxicity Observed in Normal Cells CheckSolubility Is the compound fully dissolved in media? Start->CheckSolubility ImproveFormulation Action: Improve Formulation (e.g., use cyclodextrin, change vehicle) CheckSolubility->ImproveFormulation No CheckDose Is the dose range appropriate? CheckSolubility->CheckDose Yes End Re-evaluate Cytotoxicity ImproveFormulation->End TitrateDose Action: Perform Wide Dose-Response Titration CheckDose->TitrateDose No ConsiderMechanism Is the mechanism of action non-specific? CheckDose->ConsiderMechanism Yes TitrateDose->End TargetedDelivery Action: Use Targeted Delivery (e.g., Liposomes) ConsiderMechanism->TargetedDelivery Yes ConsiderMechanism->End No/Unsure TargetedDelivery->End

Caption: A troubleshooting decision tree for addressing high cytotoxicity in normal cells.

References

Technical Support Center: Enhancing the Bioavailability of Isomedicarpin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the bioavailability of Isomedicarpin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental enhancement of this compound's bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural flavonoid, specifically a pterocarpan, found in certain plants.[1] Like many flavonoids, this compound exhibits poor water solubility, which is a primary factor limiting its oral bioavailability.[2][3] Low bioavailability can hinder its potential therapeutic effects by reducing the concentration of the active compound that reaches systemic circulation.

Q2: What are the main reasons for the low bioavailability of flavonoids like this compound?

A2: The low bioavailability of flavonoids is generally attributed to several factors:

  • Poor Aqueous Solubility: Many flavonoids have low solubility in water, which limits their dissolution in the gastrointestinal tract.[2][3]

  • Low Permeability: The chemical structure of some flavonoids may hinder their ability to pass through the intestinal epithelium.

  • Metabolic Transformation: Flavonoids can be extensively metabolized in the intestines and liver by phase I and phase II enzymes, leading to rapid clearance from the body.[4]

Q3: What are the common strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several promising strategies can be employed to improve the oral bioavailability of poorly water-soluble flavonoids:

  • Pharmaceutical Technologies: These include the use of carrier complexes (e.g., cyclodextrins), nanotechnology-based systems (e.g., nanoparticles, liposomes), and solid dispersions.[2][3]

  • Structural Transformation: Chemical modifications of the flavonoid structure, such as glycosylation or the creation of prodrugs, can alter its physicochemical properties to enhance absorption.[2][3]

  • Use of Absorption Enhancers: Certain excipients can be co-administered to improve the intestinal absorption of the drug.[2]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments to enhance this compound's bioavailability.

Issue 1: Low drug loading or encapsulation efficiency in nanoparticle formulations.
  • Possible Cause 1: Incompatibility between this compound and the chosen polymer.

    • Troubleshooting: Screen different biodegradable polymers (e.g., PLGA, PLA, chitosan) to find one with better affinity for this compound. The choice of polymer can significantly impact encapsulation efficiency.[5]

  • Possible Cause 2: Suboptimal formulation parameters.

    • Troubleshooting: Methodically optimize parameters such as the drug-to-polymer ratio, solvent and anti-solvent selection, and stirring speed during nanoparticle preparation.

  • Possible Cause 3: Precipitation of this compound during the encapsulation process.

    • Troubleshooting: Ensure that this compound is fully dissolved in the organic solvent before the nanoprecipitation step. Sonication may aid in complete dissolution.

Issue 2: Poor dissolution rate of this compound from solid dispersion formulations.
  • Possible Cause 1: Crystalline form of this compound still present in the dispersion.

    • Troubleshooting: Verify the amorphous state of this compound within the polymer matrix using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[6] If crystallinity is detected, consider increasing the polymer-to-drug ratio or using a different solvent system during preparation.

  • Possible Cause 2: Inappropriate carrier selection.

    • Troubleshooting: Experiment with different hydrophilic carriers such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) of varying molecular weights.[7] The interaction between the drug and the carrier is crucial for maintaining the amorphous state and enhancing dissolution.[7]

  • Possible Cause 3: Inadequate solvent removal.

    • Troubleshooting: Ensure complete removal of the solvent during the evaporation step, as residual solvent can promote recrystallization of the drug. Utilize a high vacuum and appropriate temperatures for a sufficient duration.

Issue 3: Inconsistent results in Caco-2 cell permeability assays.
  • Possible Cause 1: Compromised integrity of the Caco-2 cell monolayer.

    • Troubleshooting: Regularly measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure tight junction integrity before and during the experiment. Discard any monolayers that do not meet the established TEER threshold.

  • Possible Cause 2: Cytotoxicity of the this compound formulation.

    • Troubleshooting: Perform a cell viability assay (e.g., MTT or LDH assay) at the tested concentrations of your this compound formulation to ensure that the observed permeability is not due to cell death.

  • Possible Cause 3: Involvement of efflux transporters.

    • Troubleshooting: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests the involvement of transporters like P-glycoprotein (P-gp).[1]

Quantitative Data Summary

Disclaimer: The following data is for structurally related isoflavones (Daidzein and Genistein) and is provided as a representative example due to the limited availability of specific quantitative data for this compound. Researchers should perform their own experiments to determine the specific values for this compound.

Table 1: Caco-2 Permeability of a Related Isoflavone (Daidzein)

CompoundApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Reference
Daidzein30.57 ± 1.08[2]

Table 2: In Vitro Metabolic Stability of Related Isoflavones in Human Liver Microsomes

CompoundMetabolic ReactionKey MetabolitesReference
DaidzeinOxidative MetabolismMonohydroxylated and dihydroxylated metabolites[5][8]
GenisteinOxidative Metabolism & ConjugationHydroxylated metabolites, glucuronide and sulfate conjugates[9]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles using Nanoprecipitation

Objective: To enhance the solubility and dissolution rate of this compound by formulating it into polymeric nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (solvent)

  • Polyvinyl alcohol (PVA) solution (0.5% w/v in deionized water, as a stabilizer)

  • Deionized water (anti-solvent)

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Dissolve a specific amount of this compound and PLGA in acetone.

  • Add the organic phase dropwise into the aqueous PVA solution under continuous magnetic stirring.

  • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation.

  • Further remove the organic solvent using a rotary evaporator under reduced pressure.

  • Collect the nanoparticle suspension and centrifuge to separate the nanoparticles.

  • Wash the nanoparticles with deionized water to remove excess PVA.

  • Freeze-dry the nanoparticles to obtain a powder for characterization and further studies.

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To improve the dissolution rate of this compound by converting it into an amorphous solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and PVP K30 in a desired drug-to-polymer ratio (e.g., 1:2, 1:4).

  • Dissolve both components completely in ethanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion and store it in a desiccator until further analysis.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To evaluate the intestinal permeability of an enhanced this compound formulation.

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS for sample analysis

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the TEER to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound formulation (dissolved in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the apical compartment.

  • To assess efflux, perform the experiment in the reverse direction (BL to AP).

  • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp).

Visualizations

Signaling Pathways Potentially Modulated by Pterocarpans like this compound

Note: As specific signaling pathways for this compound are not well-documented, the following diagrams are based on the known pathways of the structurally similar pterocarpan, medicarpin.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dsh Frizzled->Dsh activates LRP5_6 LRP5/6 Wnt Wnt Wnt->Frizzled binds GSK3b GSK3b Dsh->GSK3b inhibits Beta_Catenin Beta_Catenin GSK3b->Beta_Catenin phosphorylates for degradation TCF_LEF TCF_LEF Beta_Catenin->TCF_LEF translocates and binds Medicarpin Medicarpin (this compound analog) Wnt_Pathway Medicarpin->Wnt_Pathway activates Target_Genes Target Gene Expression (e.g., Runx2, Osteocalcin) TCF_LEF->Target_Genes activates transcription

Caption: Wnt/β-catenin signaling pathway activation by Medicarpin.

NRF2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1_NRF2 KEAP1-NRF2 Complex Proteasomal_Degradation Proteasomal_Degradation KEAP1_NRF2->Proteasomal_Degradation leads to NRF2 NRF2 KEAP1_NRF2->NRF2 releases Medicarpin Medicarpin (this compound analog) Medicarpin->KEAP1_NRF2 induces dissociation ARE ARE (Antioxidant Response Element) NRF2->ARE binds to Target_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Target_Genes activates transcription

Caption: NRF2-mediated antioxidant response pathway activated by Medicarpin.

Experimental Workflows

Nanoparticle_Workflow A Dissolve this compound & Polymer in Organic Solvent B Add Organic Phase to Aqueous Stabilizer Solution A->B C Stir to Evaporate Solvent B->C D Collect Nanoparticle Suspension C->D E Centrifuge and Wash D->E F Freeze-dry to Obtain Powder E->F

Caption: Workflow for this compound nanoparticle preparation.

Caco2_Workflow A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add this compound formulation to Apical side C->D E Sample from Basolateral side at time intervals D->E F Analyze samples by LC-MS/MS E->F G Calculate Papp value F->G

Caption: Workflow for Caco-2 permeability assay.

References

Technical Support Center: Isomedicarpin Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of methods for quantifying Isomedicarpin in plasma samples. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound in plasma?

A1: The most prevalent and recommended technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This method offers high sensitivity and specificity, which is crucial for accurately measuring low concentrations of analytes in a complex biological matrix like plasma.[1][5] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and selectivity for certain applications.[6][7]

Q2: What are the critical steps in developing a robust LC-MS/MS method for this compound quantification?

A2: The critical steps include:

  • Sample Preparation: Efficiently extracting this compound from plasma and removing interfering substances like proteins and lipids.[5][8]

  • Chromatographic Separation: Achieving good separation of this compound from other plasma components to minimize matrix effects.

  • Mass Spectrometric Detection: Optimizing the detection parameters for maximum sensitivity and specificity using techniques like Multiple Reaction Monitoring (MRM).[2][3]

  • Method Validation: Thoroughly validating the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[1][9]

Q3: Which sample preparation technique is best for this compound in plasma?

A3: The choice of sample preparation depends on the required cleanliness of the extract and the desired recovery. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate plasma proteins.[8] It's a good starting point but may result in less clean extracts.

  • Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts by partitioning this compound into an immiscible organic solvent.[2][3] The choice of solvent is critical for good recovery.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by using a solid sorbent to retain and then elute this compound, effectively removing interferences.[5] This method is often preferred for achieving the lowest limits of quantification.

Q4: How do I choose an appropriate internal standard (IS) for this compound quantification?

A4: An ideal internal standard is a stable, isotopically labeled version of this compound (e.g., this compound-d3). If that is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior should be chosen. The IS is crucial for correcting for variations in sample preparation and instrument response.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound in plasma.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Column overload.1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.4. Reduce the injection volume or sample concentration.
Low Signal Intensity or Sensitivity 1. Inefficient ionization in the mass spectrometer.2. Suboptimal sample preparation leading to low recovery.3. Ion suppression from co-eluting matrix components.4. Instrument contamination.1. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).[2]2. Evaluate different extraction methods (PPT, LLE, SPE) to improve recovery.3. Improve chromatographic separation to separate this compound from interfering compounds.[10]4. Clean the ion source and mass spectrometer inlet.
High Background Noise 1. Contaminated mobile phase or LC system.2. Dirty ion source.3. Interference from the plasma matrix.1. Use high-purity solvents and flush the LC system.2. Clean the ion source components.3. Employ a more selective sample preparation method like SPE to remove matrix components.[5]
Poor Reproducibility (High %CV) 1. Inconsistent sample preparation.2. Fluctuation in instrument performance.3. Instability of this compound in the matrix or prepared samples.1. Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard.[1]2. Check for leaks in the LC system and ensure the mass spectrometer is stabilized.3. Investigate the stability of this compound under different storage conditions and in the autosampler.[11][12]
Carryover Adsorption of this compound to components of the LC system or autosampler.1. Optimize the needle wash solvent and procedure in the autosampler.2. Use a gradient with a strong organic solvent at the end to elute any retained compound.3. Inject a blank sample after a high-concentration sample to check for carryover.[13]

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on this compound's chemical properties).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and its internal standard.

Quantitative Data Summary

The following table summarizes typical validation parameters for a quantitative LC-MS/MS method for a small molecule like this compound in plasma. Actual values would need to be determined experimentally.

Parameter Acceptance Criteria Example Value
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Recovery Consistent and reproducible85 - 95%
Matrix Effect Within acceptable limits92 - 103%
Stability (Freeze-Thaw, Short-Term, Long-Term) % Change within ±15%Stable for 3 freeze-thaw cycles, 24h at room temp, and 3 months at -80°C

Visualizations

experimental_workflow plasma_sample Plasma Sample Collection (with Anticoagulant) add_is Addition of Internal Standard (IS) plasma_sample->add_is sample_prep Sample Preparation (PPT, LLE, or SPE) add_is->sample_prep extraction Extraction of This compound sample_prep->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound quantification in plasma.

troubleshooting_workflow start Poor Analytical Result? peak_shape Poor Peak Shape? start->peak_shape Yes sensitivity Low Sensitivity? start->sensitivity No peak_shape->sensitivity No solution_peak Check Column Health Adjust Mobile Phase pH Match Sample Solvent peak_shape->solution_peak Yes reproducibility Poor Reproducibility? sensitivity->reproducibility No solution_sensitivity Optimize MS Source Improve Sample Prep Enhance Separation sensitivity->solution_sensitivity Yes solution_reproducibility Standardize Sample Prep Check Instrument Stability Assess Analyte Stability reproducibility->solution_reproducibility Yes end Problem Resolved solution_peak->end solution_sensitivity->end solution_reproducibility->end

Caption: A decision tree for troubleshooting common analytical issues.

References

Technical Support Center: Scale-Up Synthesis of Isomedicarpin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of Isomedicarpin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this pterocarpan.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the scale-up synthesis of this compound?

A common and readily available starting material for the synthesis of this compound is 2',7-dihydroxy-4'-methoxyisoflavone. This isoflavone can be synthesized or procured commercially and serves as a key precursor for the subsequent reduction and cyclization steps.

Q2: What are the key strategic steps in the total synthesis of this compound?

The total synthesis of this compound, a pterocarpan, typically involves a multi-step process. A representative synthetic strategy commences with a suitable isoflavone precursor. The pivotal steps include the stereoselective reduction of the isoflavone to an isoflavanol intermediate, followed by an acid-catalyzed intramolecular cyclization to construct the characteristic tetracyclic pterocarpan core.

Q3: What are the expected overall yields for the synthesis of pterocarpans like this compound on a larger scale?

Based on published syntheses of structurally related pterocarpans such as (+)-Medicarpin, the overall yield for a multi-step synthesis can be in the range of 10-15%. For instance, a scalable synthesis of (+)-Medicarpin was reported with an overall yield of 11%[1][2]. Similarly, a gram-scale synthesis of a related isoflavanone phytoestrogen was achieved with an 11% overall yield over 11 steps[3][4]. These figures can serve as a benchmark for the scale-up synthesis of this compound, though yields will be highly dependent on the specific route and optimization of each step.

Q4: What are the major challenges in the stereoselective synthesis of this compound?

A significant challenge in the synthesis of this compound lies in controlling the stereochemistry at the C6a and C11a positions of the pterocarpan core. The formation of diastereomers is a common issue. Achieving high diastereoselectivity often requires the use of chiral auxiliaries, stereoselective reducing agents, or chiral catalysts during the reduction of the isoflavone precursor. The separation of diastereomers, if formed, can be a significant purification challenge at scale. A reported synthesis of (+)-Medicarpin successfully constructed the two chiral centers in one step using a chiral oxazolidinone auxiliary[1][2].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the reduction of 2',7-dihydroxy-4'-methoxyisoflavone to the corresponding isoflavanol. 1. Incomplete reaction. 2. Over-reduction to undesired products. 3. Degradation of the starting material or product.1. Monitor the reaction closely using TLC or HPLC. Consider increasing the reaction time or temperature cautiously. 2. Use a milder reducing agent (e.g., sodium borohydride in a protic solvent). Control the stoichiometry of the reducing agent carefully. Perform the reaction at a lower temperature. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents.
Formation of multiple products during the acid-catalyzed cyclization step. 1. Formation of diastereomers. 2. Dehydration of the isoflavanol to form an isoflavene. 3. Rearrangement or decomposition under harsh acidic conditions.1. Optimize the reaction conditions (acid catalyst, solvent, temperature) to favor the formation of the desired cis-fused pterocarpan. Chiral chromatography may be necessary for separation. 2. Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid. Perform the reaction at a lower temperature. 3. Screen different acid catalysts and solvents. Reduce the reaction time.
Difficulty in removing the final protecting groups (if any). 1. Incomplete deprotection. 2. Degradation of the this compound core under deprotection conditions.1. Increase the reaction time, temperature, or reagent stoichiometry. 2. If using harsh conditions (e.g., strong acids or bases), consider alternative, milder deprotection strategies compatible with the pterocarpan core.
Product purity issues after column chromatography. 1. Co-elution of closely related impurities or diastereomers. 2. Product degradation on silica gel.1. Optimize the mobile phase for better separation. Consider using a different stationary phase (e.g., alumina, reversed-phase silica) or employing preparative HPLC. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent degradation of acid-sensitive compounds.
Inconsistent yields and purity upon scaling up the reaction. 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing in larger volumes. 3. Changes in reaction kinetics at scale.1. Use a jacketed reactor with controlled heating and cooling. Monitor the internal reaction temperature closely. 2. Employ efficient mechanical stirring. 3. Re-optimize reaction parameters such as concentration, addition rates, and temperature at the target scale.

Experimental Protocols & Methodologies

General Procedure for the Reduction of a 2'-Hydroxyisoflavone

To a solution of the 2'-hydroxyisoflavone in a suitable solvent (e.g., methanol, ethanol, or a mixture of THF/water) under an inert atmosphere, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude isoflavanol, which may be purified by column chromatography or used directly in the next step.

General Procedure for Acid-Catalyzed Cyclization to the Pterocarpan Core

The crude or purified isoflavanol is dissolved in a dry, aprotic solvent (e.g., dichloromethane, toluene, or acetonitrile) under an inert atmosphere. An acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or a Lewis acid like boron trifluoride etherate) is added, and the reaction is stirred at a suitable temperature (e.g., room temperature to reflux). The reaction is monitored by TLC or HPLC for the disappearance of the starting material and the formation of the pterocarpan product. Upon completion, the reaction is neutralized, and the product is isolated by extraction and purified by column chromatography to afford the desired pterocarpan.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a pterocarpan like this compound.

G start Start: 2'-Hydroxyisoflavone Precursor reduction Stereoselective Reduction start->reduction isoflavanol Isoflavanol Intermediate reduction->isoflavanol cyclization Acid-Catalyzed Cyclization isoflavanol->cyclization pterocarpan Crude this compound (Pterocarpan Core) cyclization->pterocarpan purification Purification (e.g., Column Chromatography, Recrystallization) pterocarpan->purification final_product Pure this compound purification->final_product

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isomedicarpin and Medicarpin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the divergent biological activities of the pterocarpan isomers, Isomedicarpin and Medicarpin.

The pterocarpans, a class of isoflavonoids, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, Medicarpin has been extensively studied, revealing a broad spectrum of therapeutic potential. Its structural isomer, this compound, however, remains largely unexplored, presenting a significant knowledge gap. This guide provides a detailed comparison of the known biological activities of Medicarpin with the potential activities of this compound, extrapolated from studies on related compounds isolated from the Erythrina genus. While direct comparative data is scarce, this guide aims to consolidate the existing literature to inform future research and drug discovery efforts.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data for the biological activities of Medicarpin. Due to a lack of available data for this compound, its corresponding entries are marked as "Not Available."

Table 1: Anticancer Activity of Medicarpin
Cell LineCancer TypeIC50 (µM)Reference
P388Leukemia≈ 90[1]
P388/DOX (Doxorubicin-resistant)Leukemia≈ 90[1]
A549Lung Cancer290.8 ± 23.2 (24h), 206.8 ± 13.2 (48h)[2]
H157Lung Cancer125.5 ± 9.2 (24h), 102.7 ± 13.2 (48h)[2]
U251Glioblastoma271 µg/mL (24h), 154 µg/mL (48h)[3]
U-87 MGGlioblastoma175 µg/mL (24h), 161 µg/mL (48h)[3]
Huh7it-1Hepatocyte-derived Carcinoma34.32 ± 5.56 µg/mL[2][4]
MCF-7Breast CancerNot specified, but reduces cisplatin resistance[4]
CisR-MCF-7 (Cisplatin-resistant)Breast CancerNot specified, but reduces cisplatin resistance[4]
Table 2: Anti-inflammatory Activity of Medicarpin
AssayCell Line/ModelIC50 (µM)Reference
Nitric Oxide (NO) ProductionBV2 (Microglial cells)5 ± 1[5][6]
LTC4 Formation InhibitionAB-CXBG Mct-1 (Mastocytoma cells)0.5[7]
5-Lipoxygenase InhibitionSoluble rat enzyme0.08[7]
Table 3: Neuroprotective Activity of Medicarpin
AssayCell Line/ModelIC50 (µM)Reference
Anti-apoptotic activity (OGD)N2A (Neuronal cells)13 ± 2[5][6]
hMAO-B Inhibition0.45[8]
Table 4: Osteogenic Activity of Medicarpin
ActivityConcentrationReference
Stimulated osteoblast differentiation and mineralizationAs low as 10⁻¹⁰ M[9][10]

This compound: A Frontier for Discovery

Direct experimental data on the biological activity of this compound is notably absent in the current scientific literature. However, its classification as a pterocarpan and its origin from plants of the Erythrina genus, known for producing a rich diversity of bioactive isoflavonoids, suggest that it may possess a range of pharmacological properties.

Potential Antimicrobial and Cytotoxic Activities of this compound

One commercial supplier of this compound suggests its mode of action involves the disruption of microbial cell membranes and interference with essential biochemical pathways, indicating potential antimicrobial effects. While specific data for this compound is unavailable, studies on other pterocarpans isolated from Erythrina species provide insights into the potential activities of this compound class.

Table 5: Antimicrobial and Cytotoxic Activities of Pterocarpans from Erythrina Species (as a proxy for this compound's potential)

CompoundActivityOrganism/Cell LineMIC/IC50Reference
Erybraedin AAntibacterialStreptococcus strains0.78-1.56 µg/mL[11]
ErycristagallinAntibacterialStaphylococcus strains (including MRSA and VRSA)0.39-1.56 µg/mL[11]
Erythrabyssin IIAntibacterialStreptococcus strains0.78-1.56 µg/mL[11]
PhaseollidinCytotoxicKB, BC, NCI-H187 cellsModerate to weak activity[12]
SandwicensinCytotoxicKB, BC, NCI-H187 cellsModerate to weak activity[12]
6α-hydroxyphaseollidinCytotoxicVarious cancer cell lines< 10 µM[13]
Sophorapterocarpan ACytotoxicVarious cancer cell lines3.73 - 14.81 µM[13]

MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus

These findings suggest that this compound warrants investigation for its potential antimicrobial and anticancer properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the biological activities of Medicarpin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

  • Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Medicarpin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages or microglial cells.

  • Cell Culture: Macrophage or microglial cell lines (e.g., BV2) are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with different concentrations of the test compound for a short period before being stimulated with LPS (a potent inducer of NO production).

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The IC50 value for NO production inhibition is then calculated.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[17][18][19][20][21]

  • Preparation of Antimicrobial Agent: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways of Medicarpin

Medicarpin has been shown to modulate several critical signaling pathways, contributing to its diverse biological effects. Understanding these pathways is key to elucidating its mechanisms of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Medicarpin has been shown to activate this pathway in the context of neuroprotection.[5][6][22]

PI3K_Akt_Pathway Medicarpin Medicarpin PI3K PI3K Medicarpin->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Medicarpin activates the PI3K/Akt pathway, promoting cell survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis. Medicarpin has been demonstrated to activate this pathway, leading to bone regeneration.[23][24][25]

Wnt_Pathway Medicarpin Medicarpin Wnt_Signaling Wnt Signaling Medicarpin->Wnt_Signaling Activates GSK3b GSK-3β Wnt_Signaling->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits (degradation) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Induces Bone_Regeneration Bone Regeneration Gene_Expression->Bone_Regeneration Notch_Pathway Medicarpin Medicarpin Notch_Signaling Notch Signaling Medicarpin->Notch_Signaling Activates Runx2 Runx-2 Notch_Signaling->Runx2 Increases Osteocalcin Osteocalcin Notch_Signaling->Osteocalcin Increases Osteoprogenitor_Expansion Osteoprogenitor Expansion Runx2->Osteoprogenitor_Expansion Promotes Bone_Healing Bone Healing Osteocalcin->Bone_Healing Osteoprogenitor_Expansion->Bone_Healing

References

Validating the Anti-Cancer Efficacy of Isomedicarpin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomedicarpin and Medicarpin: While this guide focuses on the anti-cancer effects of this compound, it is important to note that the majority of available research has been conducted on its isomer, Medicarpin. This compound and Medicarpin are structurally similar isoflavonoids, and some analytical methods may not differentiate between them.[1] The data presented here is primarily from studies on Medicarpin, providing a strong basis for understanding the potential therapeutic effects of the closely related this compound. This compound is a natural product found in plants of the Erythrina genus.[2]

Introduction

Recent preclinical studies have highlighted the potential of the isoflavonoid Medicarpin, a compound structurally similar to this compound, as a promising anti-cancer agent. This guide provides a comprehensive comparison of the anti-tumor effects of Medicarpin in various cancer xenograft models, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for cancer.

Data Presentation: In Vivo Anti-Cancer Effects of Medicarpin

The following tables summarize the quantitative data from key preclinical studies investigating the anti-cancer efficacy of Medicarpin in different xenograft models.

Table 1: Tumor Growth Inhibition in Lung Cancer Xenograft Models
Cell LineAnimal ModelTreatmentDosageTumor Growth InhibitionReference
A549BALB/c nude miceMedicarpin10 mg/kg (intraperitoneal, every 3 days)Significant repression of tumor growth and reduction in tumor mass compared to control.[3]Shen et al., 2024[3]
H157BALB/c nude miceMedicarpin10 mg/kg (intraperitoneal, every 3 days)Significant repression of tumor growth and reduction in tumor mass compared to control.[3]Shen et al., 2024[3]
Table 2: Tumor Growth Inhibition in Bladder Cancer Xenograft Models
Cell LineAnimal ModelTreatmentDosageTumor Growth InhibitionReference
T24Nude miceMedicarpinNot specifiedSignificantly inhibited tumor growth and reduced tumor mass compared to PBS control.[4][5]Chen et al., 2023[4][5]
EJ-1Nude miceMedicarpinNot specifiedSignificantly inhibited tumor growth and reduced tumor mass compared to PBS control.[4][5]Chen et al., 2023[4][5]
Table 3: Anti-Tumor Effects in Glioblastoma Xenograft Model
Cell LineAnimal ModelTreatmentDosageOutcomeReference
U251 & U-87 MGNude miceMedicarpinNot specifiedSuppressed tumorigenesis and improved survival rate.[6]Shen et al., 2023[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Xenograft Model Establishment and Tumor Growth Assessment

1. Cell Culture:

  • Human cancer cell lines (e.g., A549, H157, T24, EJ-1, U251, U-87 MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7][8][9][10] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

  • Immunocompromised mice, such as athymic BALB/c nude mice or NOD/SCID mice (typically 10-12 weeks old), are used to prevent rejection of human tumor cells.[7][9]

3. Tumor Cell Implantation:

  • A suspension of cancer cells (e.g., 1 x 10⁷ cells) is mixed with Matrigel and injected subcutaneously into the flank of the mice.[7][9]

4. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 120-150 mm³), mice are randomized into control and treatment groups.[7]

  • Medicarpin is typically administered via intraperitoneal injection at specified dosages and schedules (e.g., 10 mg/kg every three days).[3] The control group receives a vehicle control (e.g., PBS).

5. Tumor Growth Monitoring:

  • Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using digital calipers.[9]

  • Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[5]

  • Animal body weights are also monitored to assess toxicity.[9]

6. Endpoint and Tissue Collection:

  • Mice are euthanized at a predetermined endpoint (e.g., when tumor volume reaches a specific size or at the end of the study period).

  • Tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis for Apoptosis Markers

1. Protein Extraction:

  • Tumor tissues or treated cells are lysed using a lysis buffer containing protease inhibitors.[11]

2. Protein Quantification:

  • The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.[11]

3. Gel Electrophoresis and Transfer:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.[11]

4. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against specific apoptosis-related proteins (e.g., BAX, Bak1, cleaved Caspase-3, Bcl-2, Bid).[12][13]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

5. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11] The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Medicarpin has been shown to induce apoptosis in cancer cells primarily through the intrinsic, or mitochondrial-mediated, pathway.

Intrinsic Apoptosis Pathway

Medicarpin treatment leads to the upregulation of pro-apoptotic proteins such as BAX and Bak1.[14][15] These proteins disrupt the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the key executioner caspase, Caspase-3.[14][15] The activation of Caspase-3 results in the cleavage of cellular substrates, ultimately leading to programmed cell death.[14][15] Concurrently, Medicarpin downregulates the expression of the anti-apoptotic protein Bcl-2 and the proliferative protein Bid, further promoting apoptosis.[14][15]

Visualizations

Experimental Workflow for Xenograft Studies

experimental_workflow Experimental Workflow for Xenograft Studies cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., A549, T24) implantation Subcutaneous Cell Implantation cell_culture->implantation animal_model Immunocompromised Mice (e.g., BALB/c nude) animal_model->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Administration (Medicarpin vs. Control) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination monitoring->endpoint necropsy Tumor Excision & Weight endpoint->necropsy molecular_analysis Molecular Analysis (e.g., Western Blot for Apoptosis) necropsy->molecular_analysis

Caption: A flowchart illustrating the key steps in a typical xenograft study.

Medicarpin-Induced Apoptosis Signaling Pathway

apoptosis_pathway Medicarpin-Induced Intrinsic Apoptosis Pathway cluster_proteins Regulatory Proteins cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade medicarpin Medicarpin bax_bak BAX / Bak1 (Pro-apoptotic) medicarpin->bax_bak Upregulates bcl2 Bcl-2 (Anti-apoptotic) medicarpin->bcl2 Downregulates bid Bid (Proliferative) medicarpin->bid Downregulates mitochondria Mitochondria bax_bak->mitochondria Disrupts membrane bcl2->mitochondria Inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase3 Cleaved Caspase-3 (Executioner) cytochrome_c->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

Isomedicarpin: A Comparative Analysis of an Emerging Natural Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isomedicarpin, a naturally occurring isoflavonoid, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its inhibitory activity in comparison to other well-known inhibitors has been lacking. This guide provides a comparative study of this compound with other prominent isoflavonoid inhibitors, focusing on their effects on key signaling pathways implicated in various diseases. Due to the limited specific research on this compound's inhibitory profile, this guide utilizes data from structurally similar and well-characterized isoflavonoids—Genistein, Daidzein, and Biochanin A—to provide a valuable comparative context for future research into this compound.

These isoflavonoids are known to target and inhibit the activity of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. This guide will focus on their inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both critical regulators of cell proliferation, differentiation, and survival.

Comparative Inhibitory Activity

The inhibitory potential of isoflavonoids against various cellular processes and specific enzymes is a key indicator of their therapeutic promise. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Genistein, Daidzein, and Biochanin A against the growth of different cancer cell lines. While direct enzymatic inhibition data for this compound is not yet available, the data on these related compounds provide a benchmark for its potential efficacy.

CompoundTarget/AssayCell LineIC50Reference
Genistein EGF-stimulated cell growthLNCaP (Prostate Cancer)4.3 µg/mL[1]
Serum-stimulated cell growthLNCaP (Prostate Cancer)8.0 µg/mL[1]
Cell growthMDA-468 (Breast Cancer)6.5 µg/mL[2]
Cell growthMCF-7 (Breast Cancer)12.0 µg/mL[2]
Biochanin A EGF-stimulated cell growthLNCaP (Prostate Cancer)15 µg/mL[1]
Serum-stimulated cell growthLNCaP (Prostate Cancer)27 µg/mL[1]
Cell growthMDA-468 (Breast Cancer)20 µg/mL[2]
Cell growthMCF-7 (Breast Cancer)34 µg/mL[2]
Daidzein Cell growthMDA-468 (Breast Cancer)> 100 µg/mL[2]
Cell growthMCF-7 (Breast Cancer)> 100 µg/mL[2]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the direct inhibitory effect of a compound on the activity of a specific protein kinase, such as EGFR.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly (Glu, Tyr) 4:1 as a generic kinase substrate

    • Test compounds (this compound, Genistein, etc.) dissolved in DMSO

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the EGFR kinase and the substrate to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

Western Blot Analysis for Protein Kinase Phosphorylation

This method is used to determine the effect of an inhibitor on the phosphorylation state of a target protein kinase and its downstream effectors within a cellular context.

  • Cell Culture and Treatment:

    • Culture human cancer cells (e.g., A431 for EGFR studies) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Genistein) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 15-30 minutes to induce kinase phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Inhibition of Apoptosis Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation, Survival EGF EGF EGF->EGFR Isoflavonoid Isoflavonoid (e.g., this compound) Isoflavonoid->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Isoflavonoids.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor B Incubate Kinase with Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate C->D E Measure Kinase Activity D->E F Data Analysis: Calculate IC50 E->F

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

Cross-Validation of Isomedicarpin's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Isomedicarpin's precise mechanism of action. While identified as a natural isoflavonoid found in plants of the Erythrina genus, detailed molecular studies elucidating its signaling pathways, direct protein targets, and comparative efficacy against other compounds are not publicly available at this time.

This guide aims to provide a transparent overview of the current knowledge landscape surrounding this compound and outlines the necessary experimental approaches required for a thorough cross-validation of its biological activities. Given the absence of specific data on this compound, this document will focus on the established methodologies and comparative frameworks used to characterize similar natural product compounds.

Current Status of this compound Research

Initial searches have identified this compound as a phytoestrogen, a class of plant-derived compounds with potential estrogenic activity. However, there is a notable lack of in-depth studies investigating its specific biological effects. To date, the scientific literature does not contain detailed information on:

  • Specific Signaling Pathways: The intracellular cascades modulated by this compound remain uncharacterized.

  • Direct Molecular Targets: The proteins to which this compound binds to exert its effects have not been identified.

  • Quantitative Comparative Data: There are no published studies comparing the potency or efficacy of this compound with other known isoflavonoids or therapeutic agents.

  • Detailed Experimental Protocols: Specific methodologies for studying this compound's mechanism of action have not been published.

A Roadmap for Cross-Validation: Proposed Experimental Workflow

To rigorously characterize and cross-validate the mechanism of action of this compound, a multi-faceted approach is required. The following workflow outlines the key experimental stages necessary to generate the data required for a comprehensive comparison guide.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative & In Vivo Studies Initial Screening Initial Screening Dose-Response Analysis Dose-Response Analysis Initial Screening->Dose-Response Analysis Determine Potency Target Identification Assays Target Identification Assays Dose-Response Analysis->Target Identification Assays Identify Potential Targets Signaling Pathway Analysis Signaling Pathway Analysis Target Identification Assays->Signaling Pathway Analysis Elucidate Pathways Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Transcriptomic Effects Target Validation Target Validation Gene Expression Profiling->Target Validation Confirm Targets Comparative Compound Screening Comparative Compound Screening Target Validation->Comparative Compound Screening Benchmark against Alternatives In Vivo Efficacy Models In Vivo Efficacy Models Comparative Compound Screening->In Vivo Efficacy Models Assess Physiological Effects Pharmacokinetic & Toxicological Analysis Pharmacokinetic & Toxicological Analysis In Vivo Efficacy Models->Pharmacokinetic & Toxicological Analysis Evaluate Drug-like Properties G This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Binds and Activates/Inhibits PI3K PI3K RTK->PI3K MAPK Cascade MAPK Cascade (e.g., Raf, MEK) RTK->MAPK Cascade Akt Akt PI3K->Akt Cellular Response Cellular Response Akt->Cellular Response Proliferation, Survival ERK ERK MAPK Cascade->ERK ERK->Cellular Response Gene Expression, Differentiation

Isomedicarpin Target Engagement Validation Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of target engagement validation assays for the natural isoflavonoid, isomedicarpin. Due to the limited direct experimental data on this compound, this guide draws comparisons with well-characterized isoflavonoids such as genistein and daidzein, which share structural similarities and are expected to have related biological activities. This document outlines potential protein targets for this compound and details relevant experimental assays to validate target engagement, including protocols and comparative data from related compounds.

Potential Protein Targets of this compound

This compound belongs to the isoflavonoid class of compounds, which are known to exert a range of biological effects. Based on the activities of structurally similar isoflavonoids, the primary potential targets for this compound include:

  • Estrogen Receptors (ERα and ERβ): Isoflavonoids are well-documented phytoestrogens that can bind to and modulate the activity of estrogen receptors.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Many isoflavonoids exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

  • Bacterial Cell Membranes: The antimicrobial activity of some isoflavonoids is attributed to their ability to disrupt bacterial cell membranes.

Target Engagement Validation: Estrogen Receptors

Direct binding to estrogen receptors is a key mechanism for the biological activity of many isoflavonoids. Validating the engagement of this compound with ERα and ERβ is crucial to understanding its potential as a selective estrogen receptor modulator (SERM).

Comparative Data: Isoflavonoid Binding to Estrogen Receptors

The following table summarizes the binding affinities (IC50 values) of well-known isoflavonoids to estrogen receptors, providing a benchmark for assessing this compound's potential activity.

CompoundEstrogen Receptor α (IC50)Estrogen Receptor β (IC50)Reference
Genistein~5 µM~0.1 µM[1][2]
Daidzein>10 µM~0.5 µM[3]
This compound Data not available Data not available
Experimental Assays for Estrogen Receptor Target Engagement

A variety of biophysical and cell-based assays can be employed to validate and quantify the interaction between this compound and estrogen receptors.

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.

Experimental Protocol:

  • Preparation of Receptor Source: Utilize purified recombinant human ERα or ERβ, or cytosol extracts from tissues expressing high levels of the receptors (e.g., rat uterus)[4].

  • Incubation: Incubate a constant concentration of the estrogen receptor and [³H]-estradiol with increasing concentrations of this compound or a reference compound (e.g., unlabeled 17β-estradiol, genistein) in a suitable buffer[4].

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography[5].

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value[4].

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding[6].

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target estrogen receptor (e.g., MCF-7 cells) and treat with various concentrations of this compound or a vehicle control[6][7].

  • Heat Shock: Heat the cell suspensions or lysates to a range of temperatures[6].

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble estrogen receptor in each sample using Western blotting or ELISA[8].

  • Data Analysis: Plot the amount of soluble receptor as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement[8].

SPR is a label-free technique that provides real-time kinetic data on the binding and dissociation of a ligand to its target.

Experimental Protocol:

  • Immobilization: Immobilize purified estrogen receptor onto a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation: Place a solution of purified estrogen receptor in the sample cell of the calorimeter and a solution of this compound in the injection syringe.

  • Titration: Inject small aliquots of the this compound solution into the receptor solution.

  • Heat Measurement: Measure the heat released or absorbed during each injection.

  • Thermodynamic Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Workflow and Signaling Pathway Diagrams

Estrogen_Receptor_Binding_Assay_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_assay Binding Assay cluster_analysis Data Analysis This compound This compound Stock Serial_Dilutions Serial Dilutions This compound->Serial_Dilutions Incubation Incubation (ER + [3H]-Estradiol + this compound) Serial_Dilutions->Incubation ER_Source ER Source (Recombinant Protein or Cell Lysate) ER_Source->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination

Fig. 1: Competitive Radioligand Binding Assay Workflow.

Estrogen_Receptor_Signaling_Pathway This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Dimerization Dimerization ER->Dimerization Binding & Conformational Change HSP HSP90 HSP->ER Nucleus Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription

Fig. 2: Estrogen Receptor Signaling Pathway.

Target Engagement Validation: NF-κB Signaling Pathway

The anti-inflammatory effects of isoflavonoids are often mediated through the inhibition of the NF-κB pathway. Validating this compound's engagement with components of this pathway can elucidate its anti-inflammatory mechanism.

Comparative Data: Isoflavonoid Inhibition of NF-κB Activity

The following table presents data on the inhibition of NF-κB activity by related isoflavonoids.

CompoundAssayCell LineIC50Reference
GenisteinNF-κB Luciferase ReporterHEK293~10 µM[9]
FormononetinNF-κB Luciferase ReporterHEK293~20 µM[10]
This compound Data not available
Experimental Assays for NF-κB Pathway Engagement

This cell-based assay measures the transcriptional activity of NF-κB.

Experimental Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, RAW 264.7) and transfect with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter[11].

  • Treatment: Pre-treat the cells with various concentrations of this compound for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)[12].

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer[13].

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percent inhibition of NF-κB activity at each this compound concentration to determine the IC50 value[12].

This assay assesses the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.

Experimental Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow the same procedure as in the luciferase reporter assay.

  • Protein Extraction: Lyse the cells and extract total protein or cytoplasmic and nuclear fractions.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total IκBα, and p65.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on IκBα phosphorylation and degradation, and p65 nuclear translocation.

Signaling Pathway and Workflow Diagrams

NFkB_Reporter_Assay_Workflow cluster_cells Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with NF-κB Luciferase Reporter Cell_Culture->Transfection Pretreatment Pre-treatment with This compound Transfection->Pretreatment Stimulation Stimulation (e.g., TNF-α) Pretreatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay IC50_Calc IC50 Calculation Luciferase_Assay->IC50_Calc

Fig. 3: NF-κB Luciferase Reporter Assay Workflow.

NFkB_Signaling_Pathway Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Nuclear Translocation NFkB_nuc NF-κB Nucleus->NFkB_nuc DNA DNA NFkB_nuc->DNA Transcription Inflammatory Gene Transcription DNA->Transcription This compound This compound This compound->IKK Inhibition Bacterial_Membrane_Potential_Assay_Workflow cluster_bacteria Bacterial Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Cell_Suspension Wash & Resuspend Bacterial_Culture->Cell_Suspension Dye_Loading Incubate with DiSC3(5) dye Cell_Suspension->Dye_Loading Treatment Add this compound Dye_Loading->Treatment Fluorescence_Measurement Measure Fluorescence Treatment->Fluorescence_Measurement Depolarization_Analysis Analyze Membrane Depolarization Fluorescence_Measurement->Depolarization_Analysis

References

Reproducibility of In Vitro Results for Isomedicarpin and Its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available in vitro data for the isoflavonoid Isomedicarpin and its structurally related analogs, Medicarpin and Vestitol, reveals a significant disparity in the volume of published research. While Medicarpin and Vestitol have been the subject of multiple studies elucidating their biological activities, quantitative in vitro data for this compound remains scarce, hindering a direct and robust comparison of its efficacy.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the in vitro biological activities of these three pterocarpan isoflavonoids. Due to the limited availability of reproducible in vitro results for this compound, this guide will focus on the reported antioxidant, anti-inflammatory, and cytotoxic activities of Medicarpin and Vestitol, presenting the available quantitative data and detailed experimental protocols to facilitate reproducibility.

Comparison of In Vitro Biological Activities

The following tables summarize the available quantitative data for the in vitro antioxidant, anti-inflammatory, and cytotoxic activities of Medicarpin and Vestitol. No quantitative in vitro data for this compound could be located in the reviewed literature.

Table 1: In Vitro Antioxidant Activity

CompoundAssayTest SystemIC50 Value
MedicarpinDPPH Radical ScavengingChemical Assay7.50 ± 1.6 µg/mL[1]
MedicarpinABTS Radical ScavengingChemical Assay0.61 ± 0.05 µg/mL[1]
VestitolDPPH Radical ScavengingChemical AssayNo data available

Table 2: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineKey Findings
MedicarpinNitric Oxide (NO) ProductionRAW 264.7 MacrophagesNo quantitative IC50 data available
VestitolNitric Oxide (NO) ProductionRAW 264.7 Macrophages83% inhibition at 0.55 µM[2]

Table 3: In Vitro Cytotoxic Activity

CompoundCell LineAssayIC50 Value (Time)
MedicarpinA549 (Lung Carcinoma)MTT290.8 ± 23.2 µM (24h) / 206.8 ± 13.2 µM (48h)[1]
MedicarpinH157 (Lung Carcinoma)MTT125.5 ± 9.2 µM (24h) / 102.7 ± 13.2 µM (48h)[3]
VestitolVarious Cancer Cell Lines-No data available

Experimental Protocols

To ensure the reproducibility of the cited results, detailed experimental methodologies for the key assays are provided below.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, measured spectrophotometrically, is proportional to the antioxidant activity of the compound.

  • Reagents: DPPH solution in methanol, test compound dissolved in a suitable solvent (e.g., DMSO or methanol), and a positive control (e.g., ascorbic acid or trolox).

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Reagents: ABTS solution, potassium persulfate, test compound, and a positive control.

  • Procedure:

    • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add the test compound at various concentrations to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: DMEM (Dulbecco's Modified Eagle Medium), fetal bovine serum (FBS), penicillin-streptomycin, LPS, test compound, and Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxic Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Lines: A549 (human lung carcinoma), H157 (human lung carcinoma), or other cancer cell lines of interest.

  • Reagents: MTT solution, cell culture medium, test compound, and a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the relationships and processes described in the experimental protocols, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_antioxidant Antioxidant Activity Workflow cluster_antiinflammatory Anti-inflammatory Activity Workflow cluster_cytotoxic Cytotoxic Activity Workflow prep_antioxidant Prepare Compound Dilutions assay_antioxidant Perform DPPH or ABTS Assay prep_antioxidant->assay_antioxidant measure_antioxidant Measure Absorbance assay_antioxidant->measure_antioxidant calc_antioxidant Calculate IC50 measure_antioxidant->calc_antioxidant seed_cells_inflam Seed RAW 264.7 Cells treat_cells_inflam Pre-treat with Compound seed_cells_inflam->treat_cells_inflam stimulate_cells_inflam Stimulate with LPS treat_cells_inflam->stimulate_cells_inflam collect_supernatant Collect Supernatant stimulate_cells_inflam->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_inflam Measure Absorbance griess_assay->measure_inflam calc_inhibition Calculate % Inhibition measure_inflam->calc_inhibition seed_cells_cyto Seed Cancer Cells treat_cells_cyto Treat with Compound seed_cells_cyto->treat_cells_cyto mtt_assay Perform MTT Assay treat_cells_cyto->mtt_assay measure_cyto Measure Absorbance mtt_assay->measure_cyto calc_cyto Calculate IC50 measure_cyto->calc_cyto

Fig. 1: Generalized experimental workflows for in vitro assays.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Vestitol Vestitol Vestitol->iNOS_protein Inhibits

Fig. 2: Simplified signaling pathway of LPS-induced NO production and Vestitol's inhibitory action.

Conclusion

The available in vitro data strongly suggests that Medicarpin and Vestitol possess significant antioxidant, anti-inflammatory, and cytotoxic properties. Medicarpin demonstrates notable radical scavenging activity and potent cytotoxicity against lung cancer cell lines. Vestitol exhibits promising anti-inflammatory effects by inhibiting nitric oxide production in macrophages.

However, the lack of reproducible in vitro studies on this compound is a critical knowledge gap. To enable a comprehensive and objective comparison, further research is imperative to characterize the in vitro biological activities of this compound using standardized assays, such as those detailed in this guide. Such studies would be invaluable for the scientific community and for professionals in drug discovery and development, allowing for a more complete understanding of the therapeutic potential of this class of isoflavonoids.

References

A Comparative Analysis of Isomedicarpin Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common extraction methods for Isomedicarpin: Maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The objective is to offer a data-driven analysis to aid in the selection of the most suitable method based on efficiency, resource consumption, and extract quality. While direct comparative studies on this compound extraction are limited, this guide synthesizes data from studies on related isoflavonoids from plant sources like Medicago sativa and Trifolium pratense to provide a thorough overview.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for each extraction method. The values presented are estimations based on available literature for isoflavonoid extraction and should be considered as relative indicators of performance.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Extraction Time 24 - 72 hours[1][2]6 - 24 hours[3][4]10 - 60 minutes[5]5 - 30 minutes[6][7]
Solvent Consumption High[1]Moderate (solvent is recycled)[3]Low to Moderate[8]Low[9][8]
Typical Yield Lower[9]High[10]High[11]Highest[3][11][12]
Purity of Extract Generally lower (co-extraction of impurities)Moderate to HighHighHigh
Operating Temperature Room Temperature[1][2][13]Boiling point of the solvent[3]Room Temperature to mild heat (e.g., 40-60°C)[5]Elevated (e.g., 50-150°C)[6]
Energy Consumption Very LowHighLowModerate to High
Equipment Cost LowModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized and should be optimized for the specific plant matrix and desired scale of extraction.

Maceration

Maceration is a simple and cost-effective extraction method that involves soaking the plant material in a solvent at room temperature for an extended period.[1][2][13]

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems of Medicago species) and grind it into a coarse powder.

  • Extraction: Place 10 g of the powdered plant material into a sealed container. Add 100 mL of a suitable solvent (e.g., 80% ethanol).

  • Incubation: Store the container at room temperature for 3 days, with occasional shaking or stirring.

  • Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Analysis: Quantify the this compound content in the crude extract using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[14]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the sample with a fresh portion of the solvent.[3][4]

Protocol:

  • Sample Preparation: Dry and pulverize the plant material.

  • Apparatus Setup: Place 10 g of the powdered plant material into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with 200 mL of a suitable solvent (e.g., ethanol) and attach it to the Soxhlet extractor.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble. The extraction chamber will fill with the solvent until it reaches the level of the siphon arm, at which point the solvent containing the extracted compounds will be siphoned back into the flask. This cycle is repeated for 6-8 hours.

  • Concentration: After extraction, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator.

  • Analysis: Determine the this compound concentration in the concentrated extract by HPLC-DAD.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing the release of intracellular compounds.[13][8]

Protocol:

  • Sample Preparation: Prepare dried and powdered plant material.

  • Extraction: Mix 1 g of the plant powder with 20 mL of 70% ethanol in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration: Filter the resulting mixture to separate the extract.

  • Concentration: Remove the solvent from the extract under vacuum.

  • Analysis: Quantify the this compound content using HPLC-DAD.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant matrix, leading to the rupture of cell walls and rapid extraction of the target compounds.[6][7][9]

Protocol:

  • Sample Preparation: Use dried and powdered plant material.

  • Extraction: Place 0.5 g of the plant powder in a microwave-safe extraction vessel. Add 25 mL of 50% ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Irradiate the sample at a microwave power of 500 W for 15 minutes, maintaining the temperature at 60°C.

  • Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature before opening. Filter the extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

  • Analysis: Analyze the this compound content by HPLC-DAD.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each extraction method.

Maceration_Workflow plant_material Powdered Plant Material solvent Solvent Addition plant_material->solvent Mix maceration Maceration (3 days, RT) solvent->maceration filtration Filtration maceration->filtration extract Crude Extract filtration->extract concentration Solvent Evaporation extract->concentration final_product This compound Extract concentration->final_product analysis HPLC-DAD Analysis final_product->analysis

Maceration Experimental Workflow

Soxhlet_Workflow plant_material Powdered Plant Material in Thimble soxhlet_setup Soxhlet Apparatus Setup plant_material->soxhlet_setup extraction Continuous Extraction (6-8 hours) soxhlet_setup->extraction cooling Cooling extraction->cooling extract Crude Extract cooling->extract concentration Solvent Evaporation extract->concentration final_product This compound Extract concentration->final_product analysis HPLC-DAD Analysis final_product->analysis

Soxhlet Extraction Workflow

UAE_Workflow plant_material Powdered Plant Material solvent Solvent Addition plant_material->solvent Mix sonication Ultrasonication (30 min, 40°C) solvent->sonication filtration Filtration sonication->filtration extract Crude Extract filtration->extract concentration Solvent Evaporation extract->concentration final_product This compound Extract concentration->final_product analysis HPLC-DAD Analysis final_product->analysis

Ultrasound-Assisted Extraction Workflow

MAE_Workflow plant_material Powdered Plant Material solvent Solvent Addition plant_material->solvent Mix microwave Microwave Irradiation (15 min, 60°C) solvent->microwave cooling Cooling microwave->cooling filtration Filtration cooling->filtration extract Crude Extract filtration->extract concentration Solvent Evaporation extract->concentration final_product This compound Extract concentration->final_product analysis HPLC-DAD Analysis final_product->analysis

Microwave-Assisted Extraction Workflow

References

Unveiling the Therapeutic Potential of Genistein in Prostate Cancer: A Comparative Analysis Against Standard-of-Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, particularly in the context of prostate cancer, the exploration of novel therapeutic agents that can complement or enhance existing treatment paradigms is a priority for scientists and drug development professionals. While the natural product Isomedicarpin has emerged as a molecule of interest, a thorough review of existing scientific literature reveals a significant lack of preclinical and clinical data, precluding a direct comparison with current standard-of-care therapies.

In light of this, this guide pivots to a comprehensive analysis of a structurally related and extensively researched isoflavone, Genistein. This document provides a detailed comparison of Genistein's efficacy and mechanism of action against established standard-of-care treatments for prostate cancer, supported by available experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Genistein's potential role in prostate cancer management.

Genistein: A Multi-Faceted Approach to Prostate Cancer Inhibition

Genistein, a soy-derived isoflavone, has been the subject of numerous preclinical and clinical investigations, revealing its pleiotropic effects on prostate cancer cells. Its mechanisms of action are multifaceted, targeting several key signaling pathways implicated in cancer progression.[1]

Key Mechanistic Actions of Genistein:

  • Signal Transduction Modulation: Genistein has been shown to inhibit the activation of critical signaling pathways that promote cancer cell growth and survival, including the nuclear factor-kappa B (NF-κB), Akt, and mitogen-activated protein kinase (MAPK) pathways.[1][2][3]

  • Cell Cycle Arrest: The compound can induce cell cycle arrest, primarily at the G2/M phase, by modulating the expression of cell cycle regulatory proteins such as p21 and cyclin B1.[3]

  • Induction of Apoptosis: Genistein promotes programmed cell death (apoptosis) in prostate cancer cells through the regulation of the Bcl-2 family of proteins and the activation of caspases.[1][2]

  • Anti-Angiogenic and Anti-Metastatic Effects: Preclinical studies have demonstrated that dietary Genistein can significantly inhibit the metastatic spread of human prostate cancer in mouse models.[4] It achieves this by inhibiting processes crucial for metastasis, such as cell detachment and invasion.[4][5]

  • Epigenetic Regulation: Genistein can influence epigenetic modifications, such as DNA methylation, which are known to play a role in prostate cancer development.[3][6]

The following diagram illustrates the key signaling pathways modulated by Genistein in prostate cancer cells.

Genistein_Mechanism_of_Action Genistein Genistein RTK Receptor Tyrosine Kinases (e.g., EGFR, IGF-1R) Genistein->RTK Akt Akt Genistein->Akt NFkB NF-κB Genistein->NFkB MAPK MAPK (p38) Genistein->MAPK CellCycle Cell Cycle Progression (Cyclin B1, CDK4) Genistein->CellCycle Apoptosis Apoptosis (Bax, Caspases) Genistein->Apoptosis PI3K PI3K RTK->PI3K RTK->MAPK PI3K->Akt Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation HSP27 HSP27 MAPK->HSP27 Metastasis Metastasis (MMP-2) HSP27->Metastasis CellCycle_outcome G2/M Arrest CellCycle->CellCycle_outcome Apoptosis_outcome Increased Apoptosis Apoptosis->Apoptosis_outcome Invasion Invasion & Angiogenesis Metastasis->Invasion Clinical_Trial_Workflow Patient_Population Patient Population (e.g., Localized Prostate Cancer) Informed_Consent Informed Consent Patient_Population->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Treatment Arm (Genistein) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo or Standard of Care) Randomization->Control_Arm Treatment_Period Treatment Period Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Data_Collection Data Collection (e.g., PSA levels, Adverse Events) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

References

Isomedicarpin: Unraveling the Biological Potential of a Natural Phytoalexin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals that while Isomedicarpin, a natural pterocarpan, has been identified as a phytoalexin with potential biological activities, there is a significant lack of available data on its specific analogues and comparative performance. This absence of research on this compound derivatives prevents a detailed head-to-head comparison as initially requested.

This compound is a naturally occurring compound belonging to the pterocarpan class of isoflavonoids.[1] It has been primarily identified as a phytoalexin, a type of antimicrobial and antioxidant molecule produced by plants in response to stress, such as fungal infection.[1] Pterocarpans as a group are known to possess a wide range of pharmacological properties, including antimicrobial, anti-cancer, and anti-inflammatory activities. However, specific and extensive research into the biological effects of this compound itself remains limited.

Our in-depth search for scientific literature and experimental data yielded no studies on the synthesis or biological evaluation of this compound analogues. Consequently, the core requirements for a comparative guide, including quantitative data for head-to-head comparison, detailed experimental protocols for such comparisons, and associated signaling pathways, could not be fulfilled.

The available information on this compound is currently restricted to its chemical structure, natural sources (primarily from plants of the Erythrina genus), and its role in plant defense mechanisms.[1] Without studies detailing the creation and testing of structural analogues, a comparative analysis of their performance is not feasible.

Therefore, this guide cannot provide a head-to-head comparison as requested. Further research is critically needed to synthesize and evaluate this compound analogues to unlock their potential therapeutic applications and to understand their structure-activity relationships. Such future studies would be essential to populate the very data tables, experimental methodologies, and signaling pathway diagrams that would form the basis of a comprehensive comparison guide for researchers, scientists, and drug development professionals.

References

Independent Verification of Isomedicarpin's Purported Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 18, 2025

Affiliation: Google Research

Abstract

Isomedicarpin, a natural isoflavonoid first identified in 1991, is reported to possess bioactivity as a phytoalexin, suggesting potential antimicrobial properties. However, a thorough review of the scientific literature reveals a significant lack of independent verification of its biological activities since its initial discovery. This guide provides a comparative analysis of this compound against two well-researched natural compounds with established bioactivities: Artocarpin and Isoespintanol. Due to the scarcity of data for this compound, this guide will focus on presenting the available information and comparing it with the extensive data for the selected alternatives. Detailed experimental protocols for key bioassays are provided to facilitate future research and independent validation of this compound's purported effects.

Introduction to this compound

This compound is a pterocarpan, a type of isoflavonoid, that was first isolated from fungus-inoculated leaflets of various Erythrina species. Its initial identification as a phytoalexin suggests a role in plant defense, likely involving antifungal or antimicrobial activity. Despite this initial report, there is a notable absence of recent, independent studies to confirm, characterize, or expand upon these purported bioactive properties. This lack of data makes a direct and comprehensive comparison challenging. Other isoflavonoids isolated from Erythrina species, such as coumestrol, genistein, and daidzein, have demonstrated antimicrobial activity against various microbes.

Comparative Bioactivity Analysis

To provide a framework for evaluating this compound, this guide compares its limited reported activity with that of two other natural compounds, Artocarpin and Isoespintanol, which have been more extensively studied for their antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Table 1: Comparison of Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosa
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Artocarpin 2 - 8.962.562.5250 - 286.4
Isoespintanol Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antifungal Activity

Artocarpin has shown inhibitory effects against various fungi. Isoespintanol has also been investigated for its antifungal properties. The original classification of this compound as a phytoalexin suggests it may possess antifungal properties, but specific data is lacking.

Table 2: Comparison of Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansCandida glabrata
This compound Data Not AvailableData Not Available
Artocarpin 1.81.8
Isoespintanol Data Not AvailableData Not Available
Anti-inflammatory Activity

Artocarpin and Isoespintanol have both been evaluated for their anti-inflammatory effects, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. An enriched extract of Artocarpus heterophyllus, with a high concentration of artocarpin, demonstrated an IC50 value of 0.46 µg/mL for the inhibition of human cytochrome P450 CYP2C9, an enzyme implicated in inflammation.

Table 3: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineIC50
This compound Data Not AvailableData Not AvailableData Not Available
Artocarpin Nitric Oxide ProductionRAW 264.718.7 µM
Isoespintanol Reported anti-inflammatory activity, but specific IC50 data from comparable assays is not readily available.

Note: IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the bioactivities discussed in this guide. These protocols can be applied to the independent verification of this compound's purported effects.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of bacteria.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound dilutions. This will bring the final volume to 200 µL and the bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is adapted for fungi to determine the MIC.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of fungi.

Materials:

  • Test compound

  • Fungal strains (e.g., C. albicans)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: Prepare a suspension of fungal cells from a fresh culture on an agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard and then dilute in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to the wells.

  • Controls: Include positive (fungus in medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-induced RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To assess the anti-inflammatory potential of a test compound by measuring its effect on NO production.

Materials:

  • Test compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS but not the test compound.

  • Measurement of Nitrite: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

  • Cell Viability Assay: Perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

Visualizations

Experimental Workflows

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_anti_inflammatory Anti-inflammatory Assay prep_inoculum Prepare Bacterial/ Fungal Inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare 2-fold Serial Dilutions of Compound prep_dilutions->inoculate incubate Incubate Plate (18-48h) inoculate->incubate read_mic Determine MIC incubate->read_mic seed_cells Seed RAW 264.7 Cells treat_compound Pre-treat with Test Compound seed_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps measure_no Measure Nitrite (Griess Reagent) stimulate_lps->measure_no viability Assess Cell Viability (MTT Assay) stimulate_lps->viability

Caption: General experimental workflows for antimicrobial and anti-inflammatory assays.

Simplified Inflammatory Signaling Pathway

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes Inflammation Inflammation NO->Inflammation mediates

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Conclusion and Future Directions

The purported bioactivity of this compound, based on its classification as a phytoalexin, remains largely unverified by the scientific community. While its chemical relatives from the Erythrina genus have shown antimicrobial properties, the lack of specific data for this compound is a significant knowledge gap. In contrast, compounds like Artocarpin and Isoespintanol serve as examples of natural products with well-documented antibacterial, antifungal, and anti-inflammatory activities, supported by quantitative data and detailed mechanistic studies.

  • Systematic Screening: Testing this compound against a broad panel of bacterial and fungal pathogens to determine its antimicrobial spectrum and potency (MIC values).

  • Anti-inflammatory Evaluation: Assessing its effects on inflammatory pathways, such as the LPS-induced NO production detailed in this guide.

  • Mechanism of Action Studies: If bioactivity is confirmed, elucidating the molecular mechanisms through which this compound exerts its effects.

Without such independent verification, this compound remains a compound of putative interest rather than a validated bioactive molecule for further development.

Safety Operating Guide

Navigating the Disposal of Isomedicarpin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling Isomedicarpin in any form—pure, in solution, or as waste—it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear chemical-impermeable gloves and a lab coat or other suitable protective clothing.
Respiratory Protection If handling as a powder or creating aerosols, use a full-face respirator with appropriate cartridges or work within a certified chemical fume hood.

Step-by-Step Disposal Procedures

The guiding principle for this compound disposal is to manage it as hazardous chemical waste. It should never be disposed of in regular trash or poured down the drain.[1]

Step 1: Waste Container Preparation

  • Select an Appropriate Container : Use a chemically compatible container that can be securely sealed.

  • Proper Labeling : Affix a hazardous waste label to the container before adding any waste. The label must clearly identify the contents as "this compound Waste" and include any solvents, as well as the associated hazards.[1]

Step 2: Segregation and Collection of Waste

  • Solid this compound Waste : Place pure this compound, contaminated weigh boats, or other contaminated solids directly into a designated, labeled container for solid hazardous waste.[1]

  • Liquid this compound Waste : Collect all solutions containing this compound in a labeled container for liquid hazardous waste.[1]

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves and pipette tips, should be collected in a separate, sealed waste bag or container labeled as "Contaminated Solid Waste" with the chemical name.[2]

Step 3: Storage and Disposal

  • Store Waste Appropriately : Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, following your institution's guidelines for secondary containment.

  • Arrange for Pickup : Contact your institution's EHS department or an approved waste disposal contractor to schedule a pickup of the full waste container.[1][2]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The disposal procedure itself is the protocol, which must be followed as outlined above. For any experimental work involving this compound, researchers should develop a specific protocol that includes waste disposal considerations from the outset.

Quantitative Data

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (Pure compound, contaminated labware) is_solid->solid_waste Yes liquid_waste Liquid Waste (Solutions containing this compound) is_solid->liquid_waste No collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Securely in Designated Waste Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Waste Pickup and Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Logical workflow for the safe disposal of this compound waste.

In the event of a spill, the area should be evacuated and secured.[2] Appropriate PPE must be worn before cleaning the spill with an inert absorbent material.[2] All cleanup materials should be treated as hazardous waste and disposed of according to the procedures outlined above.[2] Always consult your institution's EHS department for specific spill cleanup protocols.

References

Personal protective equipment for handling Isomedicarpin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides a framework for essential safety and logistical information for the handling of Isomedicarpin, a naturally occurring pterocarpan. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guidance is based on general best practices for handling similar chemical compounds in a laboratory setting. It is crucial to supplement this information with a substance-specific risk assessment and, if possible, obtain a supplier-specific SDS.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Eyes Safety glasses with side shields or safety gogglesTo protect eyes from splashes or airborne particles.
Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for handling large quantities or if there is a risk of aerosolization.To prevent inhalation of any dusts or aerosols.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled container for disposal. Clean the spill area with an appropriate solvent and decontaminating agent.

Storage:

  • Container: Keep the container tightly closed and properly labeled.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances. Protect from light.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.

Waste this compound:

  • Classification: The waste generator is responsible for determining if the waste is hazardous.

  • Disposal Method: Dispose of waste material at an approved hazardous waste treatment, storage, and disposal facility. Do not allow the material to enter drains or waterways.

Contaminated Containers:

  • Decontamination: Empty containers may retain product residue. Follow prescribed disposal procedures.

  • Disposal: Dispose of containers in the same manner as the product itself.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

A Receiving B Inspection A->B Check integrity C Storage B->C Store appropriately D Risk Assessment C->D E Don PPE D->E F Handling/Experimentation (in fume hood) E->F G Decontamination F->G Clean work area H Waste Collection F->H Segregate waste I Doff PPE G->I J Disposal H->J Follow regulations I->J

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.